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  • Product: Quinoline-2-carbaldehyde oxime
  • CAS: 1131-68-6

Core Science & Biosynthesis

Foundational

E and Z Stereoisomerism in Quinoline-2-Carbaldehyde Oxime Structures: A Technical Guide

Executive Summary Quinoline-2-carbaldehyde oxime is a highly versatile bidentate chelating ligand that has become a cornerstone in modern coordination chemistry and targeted drug development[1]. The molecule features nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-2-carbaldehyde oxime is a highly versatile bidentate chelating ligand that has become a cornerstone in modern coordination chemistry and targeted drug development[1]. The molecule features nitrogen donors from both the quinoline ring and the oxime functional group, allowing it to form highly stable complexes with transition metals[1]. However, the foundational behavior of this molecule—whether it acts as an effective bridging ligand in metallacrowns or as a therapeutic chelator in neurodegenerative diseases—is strictly governed by its E and Z stereoisomerism .

This whitepaper provides an in-depth analysis of the stereochemical dynamics of quinoline-2-carbaldehyde oxime, detailing the mechanistic causality behind its synthesis, quantitative analytical characterization, and field-proven applications in advanced chemical systems.

Mechanistic Causality of E/Z Isomerism

The stereoisomerism in quinoline-2-carbaldehyde oxime arises from the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime moiety. The two geometric isomers exhibit vastly different thermodynamic stabilities and coordination profiles:

  • (E)-Isomer (Anti-configuration): The hydroxyl (-OH) group is oriented away from the bulky quinoline ring. This configuration is thermodynamically favored due to the minimization of steric repulsion between the oxime oxygen and the quinoline C3-proton. In this state, the molecule is primed for bidentate (N, N) or (N, O) metal coordination[2].

  • (Z)-Isomer (Syn-configuration): The hydroxyl group is oriented toward the quinoline ring. This state is sterically hindered and kinetically trapped. While typically the minor product, it can be stabilized under specific conditions via intramolecular hydrogen bonding between the oxime -OH and the quinoline nitrogen.

The energy barrier for E ⇌ Z isomerization is relatively high, meaning the isomers can often be isolated at room temperature. However, thermal energy, UV irradiation, or protonation of the oxime nitrogen can lower this rotational barrier, allowing the system to equilibrate toward the thermodynamically stable (E)-isomer.

Experimental Workflows: Synthesis and Isolation

To achieve high stereoselectivity and yield, the synthesis of quinoline-2-carbaldehyde oxime must be conducted under strict thermodynamic control. The following self-validating protocol details the conversion of quinoline-2-carbaldehyde to its oxime derivative[2].

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of quinoline-2-carbaldehyde and 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) in absolute ethanol.

    • Causality: Ethanol provides optimal solubility for the organic aldehyde while allowing the highly polar carbinolamine intermediate to remain in solution during the transition state.

  • Buffer Addition: Add 2.0 equivalents of sodium acetate (NaOAc) to the stirring solution.

    • Causality: NaOAc serves a critical dual purpose. First, it liberates the nucleophilic free hydroxylamine from its stable (but unreactive) hydrochloride salt. Second, it buffers the reaction at a mildly acidic pH (~4.5–5.5). This pH is low enough to protonate the carbonyl oxygen (enhancing electrophilicity) but high enough to prevent complete protonation of the hydroxylamine nitrogen, which would quench its nucleophilicity[2].

  • Thermodynamic Reflux: Heat the mixture to reflux (78°C) for 24 hours under a nitrogen atmosphere.

    • Causality: The sustained thermal energy overcomes the rotational barrier of the intermediate, driving the dehydration step and thermodynamically selecting for the (E)-isomer, which minimizes steric clash[2].

  • Precipitation and Isolation: Pour the hot reaction mixture into ice-cold distilled water.

    • Causality: The sudden increase in the solvent's dielectric constant drastically reduces the solubility of the non-polar (E)-quinoline-2-carbaldehyde oxime, inducing rapid crystallization[2]. The kinetic (Z)-isomer, if present, often remains dissolved in the mother liquor due to its slightly higher polarity. Filter and wash with cold water.

SynthesisWorkflow Aldehyde Quinoline-2-carbaldehyde + NH2OH·HCl Buffer NaOAc in EtOH/H2O (Maintains Nucleophilicity) Aldehyde->Buffer Reaction Reflux 24h Thermodynamic Control Buffer->Reaction Crude Crude Oxime Mixture (E/Z Isomers) Reaction->Crude Precipitation E_Isomer (E)-Isomer (Major) Anti-configuration Crude->E_Isomer >95% Yield (Sterically Favored) Z_Isomer (Z)-Isomer (Minor) Syn-configuration Crude->Z_Isomer <5% Yield (Sterically Hindered) Z_Isomer->E_Isomer Thermal/Acid Isomerization

Workflow depicting the thermodynamically controlled synthesis of (E)-quinoline-2-carbaldehyde oxime.

Quantitative Data Presentation: Analytical Characterization

Validating the stereochemical outcome requires precise analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for distinguishing between the E and Z isomers, driven by the distinct magnetic environments created by the quinoline ring current[1].

Table 1: Expected ¹H NMR Chemical Shifts for Quinoline-2-carbaldehyde Oxime Isomers

Proton Assignment(E)-Isomer (δ, ppm)(Z)-Isomer (δ, ppm)MultiplicityCausality for Chemical Shift
CH=N (Imine) > 8.07.5 - 7.9SingletThe (E)-isomer proton is highly deshielded by the adjacent, coplanar quinoline ring current[1].
N-OH (Oxime) 11.5 - 11.810.8 - 11.2Broad Singlet(E)-isomer forms strong intermolecular H-bonds, shifting the resonance further downfield.
Quinoline H3 7.9 - 8.18.2 - 8.4DoubletSteric proximity to the oxime -OH in the (Z)-isomer causes severe local deshielding.

Note: Exact shifts depend on the solvent (e.g., CD₃CN vs. DMSO-d₆) and concentration due to hydrogen bonding dynamics[2].

Coordination Chemistry & Metallacrown Assemblies

The (E)-isomer of quinoline-2-carbaldehyde oxime is a privileged ligand in the self-assembly of metallacrowns (MCs)—inorganic analogues to crown ethers where the –[C–O–C]– repeating units are replaced by –[M–N–O]– motifs.

The bidentate nature of the (E)-isomer allows it to coordinate metal centers via both the quinoline nitrogen and the oxime nitrogen/oxygen. The geometric arrangement of the (E)-isomer naturally directs the oxime oxygen outward, effectively bridging adjacent metal centers to close the macrocyclic ring[3].

Table 2: Coordination Modes of (E)-Quinoline-2-carbaldehyde Oxime in Metal Complexes

Metal CenterLigand IsomerCoordination ModeResulting Supramolecular StructureRef
Ni(II) (E)-Hqcahμ₃:η²:η¹:η¹Pentanuclear cluster exhibiting two "fused" 9-MC-3 rings[3]
Ni(II) (E)-Hqcahμ₂:η²:η¹Tetranuclear 12-MC-4 metallacrown[3]
Mn(I) / Re(I) (E)-HqcahBidentate (N, N)Distorted Octahedral Monomer[2]

Causality in Assembly: In the synthesis of Ni(II) 12-MC-4 structures, the reaction of (E)-quinoline-2-carbaldehyde oxime with Ni(CF₃SO₃)₂ and NaN₃ forces the adjacent nickel atoms to link together exclusively through the N–O groups of the oxime, a topology that is sterically impossible for the (Z)-isomer[3].

Medicinal Chemistry: Neurodegenerative Disease Applications

Beyond inorganic materials, the (E)-oxime configuration is highly relevant in drug development, particularly for Alzheimer's Disease (AD). Derivatives such as 8-hydroxyquinoline-2-carboxaldehyde oxime have been developed to target the metallobiology of neurodegeneration[4][5].

In AD pathology, transition metals like Cu(II), Zn(II), and Fe(II/III) accumulate in the synaptic cleft and cross-link Amyloid-β (Aβ) peptides, promoting toxic aggregation and oxidative stress[4]. The (E)-isomer of 8-hydroxyquinoline-2-carboxaldehyde oxime acts as a potent, brain-permeable bidentate chelator. It outcompetes Aβ for these metal ions, thereby dispersing amyloid plaques and neutralizing metal-induced toxicity[4].

ADPathway Metals Cu(II) / Zn(II) / Fe(III) in Synaptic Cleft ABeta Amyloid-β (Aβ) Aggregation & Toxicity Metals->ABeta Cross-links Aβ Chelation Bidentate Chelation (Metal Sequestration) Metals->Chelation Sequestered Ligand 8-Hydroxyquinoline-2-oxime (E-Isomer) Ligand->Chelation Competitively Binds Clearance Aβ Plaque Dispersion & Neuroprotection Chelation->Clearance Prevents Aggregation Clearance->ABeta Inhibits Toxicity

Mechanism of 8-hydroxyquinoline-2-oxime in mitigating amyloid-beta toxicity via metal chelation.

The structural rigidity provided by the (E)-oxime double bond ensures that the nitrogen donor atoms are pre-organized in the optimal geometry for rapid metal sequestration, highlighting how fundamental stereochemistry directly dictates therapeutic efficacy[5].

References

  • [2] Structure, Spectroscopy, and Electrochemistry of Manganese(I) and Rhenium(I) Quinoline Oximes | Inorganic Chemistry - ACS Publications. URL:

  • [3] Two nickel(II) complexes exhibiting "fused" 9-MC-3 and 12-MC-4 metallacrowns | ResearchGate. URL:

  • [4] US9169211B2 - 8-hydroxy quinoline derivatives | Google Patents. URL:

  • [1] Quinoline-2-carbaldehyde oxime | Research Chemical | Benchchem. URL:

  • [5] 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases | PMC. URL:

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing transition metal complexes using quinoline-2-carbaldehyde oxime

An In-Depth Guide to the Synthesis of Transition Metal Complexes with Quinoline-2-Carbaldehyde Oxime Introduction: The Versatility of Quinoline-2-Carbaldehyde Oxime as a Privileged Ligand In the field of coordination che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of Transition Metal Complexes with Quinoline-2-Carbaldehyde Oxime

Introduction: The Versatility of Quinoline-2-Carbaldehyde Oxime as a Privileged Ligand

In the field of coordination chemistry, the design and synthesis of novel metal complexes with tailored properties is a cornerstone of innovation, driving advancements in catalysis, materials science, and medicinal chemistry. Quinoline-2-carbaldehyde oxime has emerged as a particularly versatile and "privileged" ligand scaffold. Its rigid quinoline backbone, combined with the adaptable coordination behavior of the oxime moiety, provides an exceptional platform for creating stable and electronically tunable transition metal complexes.[1][2][3]

The chelating ability of this ligand is rooted in its structure, featuring multiple donor atoms—specifically the quinoline ring nitrogen and the oxime's nitrogen and oxygen atoms.[1] This allows it to act as a multidentate ligand, forming stable chelate rings with metal ions, which significantly enhances the thermodynamic stability of the resulting complexes. The applications for these complexes are broad, ranging from potent antimicrobial and anticancer agents to efficient catalysts in organic transformations.[4][5] This guide provides a detailed protocol for the synthesis of such complexes, grounded in the fundamental principles of coordination chemistry, to empower researchers in their exploration of this fascinating chemical space.

Understanding the Coordination Chemistry

The reactivity and ultimate structure of the metal complexes are dictated by the electronic and steric properties of the quinoline-2-carbaldehyde oxime ligand. A foundational understanding of its coordination behavior is critical for procedural success.

Key Principles of Coordination:

  • Multidentate Character: The ligand primarily coordinates through its nitrogen and oxygen atoms (an N,O-donor). Depending on the metal ion and reaction conditions, it can behave as a bidentate or tridentate ligand, offering structural diversity.[1][6]

  • Amphoteric Nature and Oximato Formation: The oxime group (-C=N-OH) is weakly acidic. In the presence of a metal ion, the hydroxyl proton can be easily removed (deprotonation), especially with a slight increase in pH. This forms the anionic "oximato" form (-C=N-O⁻).[1] This deprotonation is a crucial step, as the negatively charged oxygen becomes a stronger donor atom, leading to the formation of highly stable, neutral complexes.[1][7] Coordination of the oxime nitrogen to the metal center enhances the acidity of the hydroxyl group, facilitating this process.[7]

Below is a diagram illustrating the structure of the ligand and its primary mode of chelation to a generic metal center (M).

Caption: Structure of the ligand and its bidentate (N,O) chelation.

General Synthetic Workflow and Key Considerations

The synthesis of these complexes generally involves the direct reaction of the ligand with a suitable transition metal salt in an alcoholic solvent.[1] While the procedure is robust, careful control over key parameters is essential for achieving high purity and yield.

Causality Behind Experimental Choices:

  • Choice of Solvent: Ethanol and methanol are the most common solvents.[8] They are effective at dissolving both the organic ligand and many inorganic metal salts, and their volatility simplifies the isolation of the final product.

  • Stoichiometry (Metal:Ligand Ratio): The molar ratio of metal to ligand is a critical determinant of the final complex's geometry. A 1:2 metal-to-ligand ratio often yields octahedral complexes (e.g., with Ni(II) or Co(II)), where two ligand molecules coordinate to the metal center.[6][9] A 1:1 ratio is common for square planar complexes (e.g., with Cu(II)) or when other co-ligands (like chloride) are intended to be part of the final structure.[6][10]

  • Role of pH Adjustment: The deprotonation of the oxime's hydroxyl group is often the rate-limiting step and is pH-dependent. While complexation can occur at neutral pH, the dropwise addition of a dilute base (e.g., NaOH, triethylamine) can significantly improve reaction rates and yields by facilitating the formation of the more reactive oximato form.[8]

  • Reaction Temperature and Time: Many of these complexation reactions proceed readily at room temperature. However, heating under reflux is often employed to ensure the reaction goes to completion, typically over 1-3 hours.[8][10] Reaction progress can be monitored using Thin-Layer Chromatography (TLC).[8]

The general experimental workflow is depicted below.

Caption: General workflow for synthesizing metal-oxime complexes.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of representative Copper(II), Nickel(II), and Cobalt(II) complexes.

Protocol 1: Synthesis of Bis(quinoline-2-carbaldehyde oximato) Copper(II)
  • Principle: This protocol utilizes a 1:2 metal-to-ligand ratio to synthesize a neutral, square planar Cu(II) complex. The dropwise addition of the metal salt prevents localized high concentrations that could lead to side products.

  • Materials and Reagents:

    • Quinoline-2-carbaldehyde oxime (2.0 mmol, 344.4 mg)

    • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (1.0 mmol, 170.5 mg)

    • Methanol (40 mL)

    • Deionized Water

    • Diethyl ether

  • Equipment:

    • 100 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Buchner funnel and filter paper

    • Standard laboratory glassware

Procedure:

  • Ligand Solution: In the 100 mL round-bottom flask, dissolve quinoline-2-carbaldehyde oxime (2.0 mmol) in 20 mL of methanol. Stir at room temperature until fully dissolved. Gentle warming may be applied if necessary.

  • Metal Salt Solution: In a separate beaker, dissolve CuCl₂·2H₂O (1.0 mmol) in 20 mL of methanol.

  • Reaction: While stirring the ligand solution, add the copper(II) chloride solution dropwise over a period of 10-15 minutes.

  • Complex Formation: A color change and the formation of a precipitate should be observed almost immediately.

  • Reaction Completion: Attach the reflux condenser and heat the mixture to reflux for 2 hours with continuous stirring to ensure the reaction is complete.[8][11]

  • Isolation: After the reflux period, allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid sequentially with small portions of cold methanol (to remove unreacted starting materials) and then diethyl ether (to aid in drying).

  • Drying: Dry the final product in a desiccator over anhydrous CaCl₂.

  • Expected Observations: The solution will typically turn a dark green or brown, and a solid of similar color will precipitate. The final product should be a fine, colored powder.

Protocol 2: Synthesis of Bis(quinoline-2-carbaldehyde oximato) Nickel(II)
  • Principle: Similar to the copper synthesis, this protocol uses a 1:2 metal-to-ligand ratio. Nickel(II) complexes with two bidentate ligands commonly adopt a pseudo-octahedral geometry, often by coordinating water molecules or through intermolecular interactions in the solid state.[6][12][13]

  • Materials and Reagents:

    • Quinoline-2-carbaldehyde oxime (2.0 mmol, 344.4 mg)

    • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) (1.0 mmol, 237.7 mg)

    • Methanol (40 mL)

    • Triethylamine (a few drops)

  • Equipment: Same as Protocol 1.

Procedure:

  • Ligand Solution: Dissolve quinoline-2-carbaldehyde oxime (2.0 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: Dissolve NiCl₂·6H₂O (1.0 mmol) in 20 mL of methanol.

  • Reaction: Slowly add the nickel(II) solution to the stirring ligand solution.

  • pH Adjustment: After combining the solutions, add 2-3 drops of triethylamine to the mixture. This will facilitate the deprotonation of the oxime and promote complex formation.[10] A color change should be evident.

  • Reaction Completion: Heat the mixture to reflux for 3 hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the resulting precipitate by vacuum filtration. Wash the solid with cold methanol and diethyl ether.

  • Drying: Dry the complex in a desiccator.

  • Expected Observations: The solution will typically change to a green or yellowish-green color upon complex formation.

Protocol 3: Synthesis of Bis(quinoline-2-carbaldehyde oximato) Cobalt(II)
  • Principle: This protocol follows the general methodology to form a Co(II) complex. Cobalt(II) complexes in this family often exhibit octahedral geometry and can be sensitive to air oxidation (to Co(III)) in some cases, although these oximato complexes are generally stable.[9][14]

  • Materials and Reagents:

    • Quinoline-2-carbaldehyde oxime (2.0 mmol, 344.4 mg)

    • Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O) (1.0 mmol, 237.9 mg)

    • Ethanol (50 mL)

    • Sodium Hydroxide (0.1 M aqueous solution)

  • Equipment: Same as Protocol 1.

Procedure:

  • Ligand Solution: Prepare a hot solution of quinoline-2-carbaldehyde oxime (2.0 mmol) in 30 mL of ethanol.

  • Metal Salt Solution: Dissolve CoCl₂·6H₂O (1.0 mmol) in 20 mL of ethanol.

  • Reaction: Add the cobalt(II) solution to the hot, stirring ligand solution.

  • pH Adjustment: Add 0.1 M NaOH dropwise until a precipitate forms or a distinct color change indicates complex formation (typically to a brown or reddish-brown).[8]

  • Reaction Completion: Reflux the mixture for 2-3 hours.

  • Isolation and Purification: After cooling, filter the solid product, wash it thoroughly with water, then with ethanol, and finally with diethyl ether.

  • Drying: Dry the final product under vacuum.

  • Troubleshooting: If no precipitate forms upon cooling, the volume of the solvent can be reduced by rotary evaporation to induce crystallization. Alternatively, placing the flask in an ice bath may also promote precipitation.

Data Summary and Characterization

The successful synthesis of the target complexes must be confirmed through rigorous characterization. Below is a summary of typical reaction parameters and the key analytical techniques used for validation.

Parameter Copper(II) Complex Nickel(II) Complex Cobalt(II) Complex
Metal Salt CuCl₂·2H₂ONiCl₂·6H₂OCoCl₂·6H₂O
Metal:Ligand Ratio 1:21:21:2
Solvent MethanolMethanolEthanol
Base (optional) Not typically requiredTriethylamineDilute NaOH
Reaction Time 2 hours (reflux)3 hours (reflux)3 hours (reflux)
Expected Geometry Square Planar[6]Octahedral[6][12]Octahedral[9]
Typical Color Green/BrownGreen/YellowBrown/Red

Key Characterization Techniques:

  • FT-IR Spectroscopy: This is a primary tool for confirming coordination. Look for:

    • A shift in the C=N (azomethine) stretching frequency of the oxime group upon coordination to the metal.[12]

    • Disappearance of the broad O-H stretch from the oxime, confirming deprotonation.

    • Appearance of new, low-frequency bands corresponding to M-O and M-N vibrations.[10]

  • UV-Visible Spectroscopy: This technique provides information about the electronic environment of the metal ion.

    • Intense bands in the UV region are typically due to π→π* and n→π* transitions within the ligand.

    • Broad, lower-energy bands in the visible region often correspond to d-d electronic transitions of the metal center, which are indicative of the complex's geometry.[1]

  • Magnetic Susceptibility: Measuring the magnetic moment of the complex helps determine the number of unpaired electrons, which is directly related to the oxidation state and geometry of the metal ion (e.g., distinguishing between square planar and octahedral Ni(II)).[12][15]

  • Elemental Analysis: Provides the percentage composition (C, H, N) of the complex, allowing for the verification of the proposed empirical formula.[1]

References

  • Zhang, L., et al. (2018). Three novel transition metal complexes of 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone: synthesis, crystal structure, cytotoxicity, and mechanism of action. RSC Advances. Retrieved from [Link]

  • Academia.edu. (n.d.). Characterization of a Pd(II) complex with (E)-8-hydroxyquinoline-2-carbaldehyde O-benzyl oxime. Retrieved from [Link]

  • Bazzicalupi, C., et al. (2015). Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors. Journal of Inorganic Biochemistry, 152, 10-9. Retrieved from [Link]

  • National Institutes of Health. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization, DFT Computation, Molecular Docking, and Biological, Environmental, and Electrochemical Applications of Quinoline‐2‐Carboxaldehyde‐Based Schiff Base and Its Nanometal Chelates. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on Some Transition Metal Complexes of Schiff Bases Derived from Quinoxaline-2-carboxaldehyde. Request PDF. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). Synthesis of some Novel Mixed Ligand Complexes of Ni(II) and their Characterization. Retrieved from [Link]

  • Daniel, L. C., et al. (2006). Novel Schiff base copper complexes of quinoline-2 carboxaldehyde as proteasome inhibitors in human prostate cancer cells. Journal of Inorganic Biochemistry, 100(11), 1936-43. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis and Computational Studies of Novel Cobalt(II) and Oxovanadium(IV) Complexes of Quinoline Carbaldehyde Derivative Ligand for Antibacterial and Antioxidant Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Cobalt(II) and nickel(II) complexes of quinoline-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D plot of interaction between quinoline‐2‐carbaldehyde and receptors. Retrieved from [Link]

  • CKT College. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. Retrieved from [Link]

  • Kukushkin, V. Y., & Pombeiro, A. J. L. (1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity.
  • ResearchGate. (n.d.). Synthesis, characterization and structural study of new Nickel(II) and Mercury (II) complexes with imidazole oxime ligand. Request PDF. Retrieved from [Link]

  • Damena, T., et al. (2023). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers in Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2024). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. PMC. Retrieved from [Link]

  • Bal-Demir, O., et al. (2013). Role of Substitution at Terminal Nitrogen of 2-Oxo-1,2-dihydroquinoline-3-Carbaldehyde Thiosemicarbazones on the Coordination Behavior and Structure and Biological Properties of Their Palladium(II) Complexes. Inorganic Chemistry, 52(3), 1339-1351. Retrieved from [Link]

  • Wang, Y., et al. (2020). Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. RSC MedChemComm. Retrieved from [Link]

  • Bera, K., et al. (2018). Cobalt complex catalyzed atom-economical synthesis of quinoxaline, quinoline and 2-alkylaminoquinoline derivatives. Chemical Communications. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis, Characterization and Biological Profile of Cationic Cobalt Complexes with First-Generation Quinolones. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Retrieved from [Link]

  • SciSpace. (2014). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and structure of copper(II) complexes: Potential cyanide sensor and oxidase model. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature. Retrieved from [Link]

  • International Science Community Association. (n.d.). Metal Complexes of Quinoxaline Derivatives: Review (Part-II). Retrieved from [Link]

  • Zenodo. (2018). A Review on Coordination Compounds. Retrieved from [Link]

  • Chemical Science Review and Letters. (n.d.). The Role of Ligands, Polytopic Ligands and Metal Organic Ligands (Mols) in Coordination Chemistry. Retrieved from [Link]

Sources

Application

Spectrophotometric determination of copper(II) ions with quinoline-2-carbaldehyde oxime

Application Note: AN-2026-03-CuQCO Spectrophotometric Determination of Copper(II) Ions with Quinoline-2-Carbaldehyde Oxime Abstract This application note details a robust and sensitive spectrophotometric method for the q...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: AN-2026-03-CuQCO

Spectrophotometric Determination of Copper(II) Ions with Quinoline-2-Carbaldehyde Oxime

Abstract

This application note details a robust and sensitive spectrophotometric method for the quantitative determination of copper(II) (Cu²⁺) ions in aqueous solutions using Quinoline-2-Carbaldehyde Oxime (QCO) as a chromogenic reagent. The method is based on the formation of a stable, colored metal-ligand complex that is quantifiable using UV-Visible spectrophotometry. This guide provides the scientific principles, detailed step-by-step protocols for reagent synthesis and sample analysis, and a framework for method validation. The described workflow is designed to be self-validating, ensuring high levels of accuracy and precision for applications in environmental monitoring, pharmaceutical analysis, and materials science.

Principle of the Method

The determination of Cu²⁺ is based on its reaction with Quinoline-2-Carbaldehyde Oxime (QCO). QCO acts as a bidentate chelating ligand, coordinating with the copper(II) ion through the nitrogen atoms of the quinoline ring and the oxime group.[1][2] This chelation results in the formation of a stable, colored coordination complex.

The reaction is typically carried out in a buffered aqueous or mixed-solvent system. The pH of the solution is a critical parameter; it must be optimized to ensure the deprotonation of the oxime's hydroxyl group, which is essential for stable complex formation, while simultaneously preventing the precipitation of copper(II) hydroxide at excessively high pH values. The stoichiometry of the resulting complex is typically 1:2 (Metal:Ligand), forming a [Cu(QCO)₂]²⁺ species, a characteristic that should be confirmed during method development using techniques like Job's method of continuous variation.[3][4][5]

The intensity of the color produced is directly proportional to the concentration of Cu²⁺ in the sample, following the Beer-Lambert Law over a specific concentration range. The concentration is determined by measuring the absorbance of the complex at its wavelength of maximum absorbance (λmax), which is experimentally determined by scanning the UV-Vis spectrum of the complex.

Materials and Reagents

Equipment
  • UV-Visible Spectrophotometer (double-beam recommended)

  • Matched quartz or glass cuvettes (1 cm path length)

  • Calibrated pH meter

  • Analytical balance (± 0.1 mg accuracy)

  • Class A volumetric flasks (10, 25, 50, 100, 1000 mL)

  • Class A volumetric pipettes

  • Magnetic stirrer and stir bars

  • Heating mantle or water bath

  • Standard laboratory glassware

Chemicals and Solvents
  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), ≥99.9% purity

  • Quinoline-2-carbaldehyde, ≥98% purity

  • Hydroxylamine hydrochloride (NH₂OH·HCl), ≥99% purity

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol (EtOH), 95% or absolute, analytical grade

  • Chloroform, analytical grade (for optional extraction)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Acetic Acid, glacial

  • Sodium Acetate, anhydrous

  • Deionized water (18.2 MΩ·cm)

Experimental Protocols

Protocol 1: Synthesis of Quinoline-2-Carbaldehyde Oxime (QCO) Reagent

Causality: While QCO can be purchased, its synthesis is straightforward and ensures a fresh, high-purity supply. The reaction is a classic condensation of an aldehyde with hydroxylamine.[6][7] Potassium carbonate is used as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.

  • In a 50 mL round-bottom flask, dissolve quinoline-2-carbaldehyde (e.g., 1.57 g, 10 mmol) in 20 mL of ethanol.

  • Add hydroxylamine hydrochloride (e.g., 0.77 g, 11 mmol, 1.1 equivalents) to the solution.

  • Add potassium carbonate (e.g., 1.38 g, 10 mmol, 1.0 equivalent) to the mixture.

  • Equip the flask with a condenser and heat the mixture with stirring at 60-70°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 50 mL of cold deionized water to precipitate the product.

  • Filter the resulting solid using a Büchner funnel, wash with cold water, and allow it to air dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure QCO as a crystalline solid. Verify purity via melting point and spectroscopic methods (NMR, IR).

  • Store the dried QCO reagent in a desiccator, protected from light.

Protocol 2: Preparation of Standard and Reagent Solutions
  • 1000 mg/L (ppm) Cu(II) Stock Solution: Accurately weigh 3.929 g of CuSO₄·5H₂O, dissolve it in deionized water in a 1000 mL volumetric flask. Add 1-2 drops of concentrated HCl to prevent hydrolysis, and dilute to the mark with deionized water. This solution is stable for several months when stored in a refrigerator.

  • 10 mg/L Cu(II) Working Standard: Pipette 1.0 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water. Prepare this solution fresh daily.

  • QCO Reagent Solution (0.1% w/v): Accurately weigh 100 mg of the synthesized QCO and dissolve it in 100 mL of 95% ethanol. This solution should be stored in an amber bottle and is typically stable for one week.

  • Acetate Buffer (pH 5.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions. Verify the final pH with a calibrated pH meter.

Protocol 3: Spectrophotometric Analysis
  • Pipette 1.0 mL of the 10 mg/L Cu(II) working standard into a 25 mL volumetric flask.

  • Add 5.0 mL of Acetate Buffer (pH 5.0).

  • Add 2.0 mL of the 0.1% QCO reagent solution and swirl to mix.

  • Dilute to the mark with deionized water.

  • Prepare a reagent blank by following the same procedure but substituting 1.0 mL of deionized water for the copper standard.

  • Allow the solutions to stand for 20 minutes for full color development.[8]

  • Using the reagent blank to zero the spectrophotometer, scan the absorbance of the copper-complex solution from 600 nm to 350 nm.

  • Identify the wavelength (λmax) at which maximum absorbance occurs. This λmax will be used for all subsequent measurements. For similar copper-quinoline complexes, this is often in the 370-460 nm range.[5][9]

  • Pipette 0, 0.5, 1.0, 2.0, 3.0, and 4.0 mL of the 10 mg/L Cu(II) working standard into a series of six 25 mL volumetric flasks. This corresponds to final concentrations of 0, 0.2, 0.4, 0.8, 1.2, and 1.6 mg/L Cu(II).

  • To each flask, add 5.0 mL of Acetate Buffer (pH 5.0) and 2.0 mL of the 0.1% QCO reagent solution.

  • Dilute each flask to the mark with deionized water, mix thoroughly, and allow 20 minutes for color development.

  • Set the spectrophotometer to the predetermined λmax.

  • Use the "0" standard (reagent blank) to zero the instrument.

  • Measure the absorbance of each of the remaining standards.

  • Plot a graph of Absorbance versus Cu(II) Concentration (mg/L). The resulting plot should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.

  • Pipette a suitable aliquot of the unknown sample (pre-treated or diluted as necessary to fall within the calibration range) into a 25 mL volumetric flask.

  • Follow steps 2-6 as described in section 4.3.2.

  • Using the measured absorbance, calculate the concentration of Cu(II) in the flask using the linear regression equation from the calibration curve.

  • Account for any dilution factors to determine the concentration in the original, undiluted sample.

Method Validation and Performance

To ensure the trustworthiness of the results, the method must be validated.[3] The following parameters should be assessed:

ParameterDescriptionTypical Acceptance Criteria
Linearity & Range The concentration range over which the absorbance is directly proportional to the concentration. Determined from the calibration curve.R² > 0.995
Molar Absorptivity (ε) A measure of how strongly the complex absorbs light at λmax. Calculated from the slope of the calibration curve (in M⁻¹ cm⁻¹).High value indicates high sensitivity.
Sandell's Sensitivity The concentration of analyte (in µg/cm²) that gives an absorbance of 0.001 in a 1 cm cuvette. A measure of sensitivity.[10]Lower value indicates higher sensitivity.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. Calculated as 3.3 × (Standard Deviation of Blank / Slope of Curve).Determined experimentally.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be accurately quantified. Calculated as 10 × (Standard Deviation of Blank / Slope of Curve).Determined experimentally.
Precision (RSD%) The closeness of agreement between replicate measurements. Assessed by analyzing a standard multiple times (n > 6).RSD < 2%
Accuracy (% Recovery) The closeness of the measured value to the true value. Assessed by spiking a real sample matrix with a known amount of Cu(II).98-102% Recovery
Selectivity The ability of the method to determine Cu(II) in the presence of other ions. Assessed by analyzing a Cu(II) standard containing potential interfering ions (e.g., Ni²⁺, Co²⁺, Zn²⁺, Fe³⁺).Minimal interference or use of masking agents.

Workflow Diagrams

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Synthesize QCO Reagent B Prepare Cu(II) Stock & Working Standards C Prepare Buffer & Reagent Solutions D Mix Sample/Standard, Buffer, & QCO Reagent C->D E Incubate 20 min for Color Development D->E F Measure Absorbance at λmax E->F G Construct Calibration Curve F->G Standards H Calculate Unknown Concentration F->H Unknowns G->H

Caption: Experimental workflow for Cu(II) determination.

G reagents Quinoline-2-Carbaldehyde Hydroxylamine HCl K₂CO₃ in EtOH reaction Condensation Reaction (60-70°C, 3h) reagents->reaction workup Precipitation (H₂O) Filtration Recrystallization reaction->workup product Pure QCO (C₁₀H₈N₂O) workup->product

Caption: Logical flow for the synthesis of the QCO reagent.

References

  • MDPI. (2021). (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. Available at: [Link]

  • Sciences of Conservation and Archaeology. (n.d.). Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. Available at: [Link]

  • Singh, R. et al. (2023). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. ResearchGate. Available at: [Link]

  • University of Massachusetts Lowell. (n.d.). Copper in Metal Alloys by Liquid-Liquid Extraction: Procedure. Available at: [Link]

  • Abdela, W. et al. (2022). Novel Zinc(II) and Copper(II) Complexes of 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde for Antibacterial and Antioxidant Activities. ACS Omega. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Available at: [Link]

  • Mohan, M. & Kumar, M. (1982). Transition Metal Chemistry of Oxims Containing Ligands, Part XVII Copper (II) Complexes of Quinoline-2-Aldoxime and Isoquinoline. Transition Metal Chemistry.
  • Asefa, F. et al. (2024). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. PMC. Available at: [Link]

  • Wang, Y. et al. (2020). Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. PMC. Available at: [Link]

  • Rasayan J. Chem. (2018). simultaneous spectrophotometric determination of Cu(II) and Co(II) using 5-bromosalicylaldehyde thiosemicarbazone. Available at: [Link]

  • Yildiz, M. et al. (2007). Spectrophotometric determination of Cu2+ with quinolinyl derivative in organic and aqueous solutions. ResearchGate. Available at: [Link]

  • Scientific Steps Group. (2024). A Simple and Sensitive Spectrophotometric Method for the Determination of Copper(II) in Aqueous Solutions Using a Novel Schiff Base Reagent. Available at: [Link]

  • MedCrave online. (2017). Extraction and spectrophotometric determination of copper (ii) with 1-(2-metoxiphenylamin)-3- metoksipropanthiol. Available at: [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition. (2024). AMINO ACID CATALYZED GREEN SYNTHESIS OF 5-ARYLFURAN-2- CARBALDEHYDE OXIMES. Available at: [Link]

  • Falfali, E. et al. (2023). SPECTROPHOTOMETRIC DETERMINATION OF Cu(II) USING A SYNTHESIZED AZO QUINOLINE LIGAND AS ANALYTICAL REAGENT. Revue Roumaine de Chimie. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF Cu(II) USING A SYNTHESIZED AZO QUINOLINE LIGAND AS ANALYTICAL REAGENT. Available at: [Link]

  • Organic Chemistry Portal. (2009). A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature. Available at: [Link]

Sources

Method

Quinoline-2-Carbaldehyde Oxime: A High-Performance Fluorescent Chemosensor for Selective Zinc Detection

Introduction: The Critical Role of Zinc and the Need for Selective Detection Zinc (Zn²⁺) is an indispensable trace element in biological systems, playing a pivotal role as a catalytic or structural cofactor in a vast arr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Zinc and the Need for Selective Detection

Zinc (Zn²⁺) is an indispensable trace element in biological systems, playing a pivotal role as a catalytic or structural cofactor in a vast array of enzymes and transcription factors.[1][2] Its physiological importance spans from immune function and neurotransmission to gene expression and apoptosis.[2] Consequently, the dysregulation of zinc homeostasis is implicated in numerous pathological conditions, including neurodegenerative diseases and metabolic syndromes.[3] This has spurred significant interest within the research, clinical, and pharmaceutical communities for robust and selective methods to detect and quantify Zn²⁺ in complex biological and environmental samples.[4]

Fluorescent chemosensors have emerged as a powerful tool for this purpose, offering high sensitivity, real-time detection, and the potential for bio-imaging with minimal invasiveness.[4] Among the various fluorophores, quinoline-based scaffolds are particularly advantageous due to their excellent photophysical properties, biocompatibility, and strong metal-binding affinity.[4][5] This application note provides a detailed guide to the use of a specific, high-performance quinoline derivative, Quinoline-2-Carbaldehyde Oxime (QCO) , as a selective "turn-on" fluorescent sensor for Zn²⁺.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

Quinoline-2-Carbaldehyde Oxime is a bidentate chelating ligand, meaning it can bind to a metal ion at two points.[6] In its free form, QCO exhibits minimal fluorescence. This is due to efficient non-radiative decay pathways that dissipate the energy of the excited state. However, upon selective binding to a Zn²⁺ ion, a stable five-membered ring complex is formed. This chelation event has a profound impact on the electronic structure of the molecule.

The coordination of the zinc ion with the nitrogen atoms of the quinoline ring and the oxime group restricts intramolecular rotations and vibrations, leading to a more rigid molecular structure.[2] This rigidity significantly reduces the efficiency of non-radiative decay processes. As a result, the excited state is more likely to decay via the emission of a photon, leading to a dramatic increase in fluorescence intensity.[4] This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF) and is the primary mechanism behind the "turn-on" response of QCO in the presence of zinc.

// Nodes Free_QCO [label="Quinoline-2-Carbaldehyde Oxime (QCO)\n(Low Fluorescence)", fillcolor="#F1F3F4", fontcolor="#202124"]; Excited_QCO [label="Excited State", fillcolor="#FBBC05", fontcolor="#202124"]; Zn_Ion [label="Zn²⁺ Ion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; QCO_Zn_Complex [label="QCO-Zn²⁺ Complex\n(Highly Fluorescent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excited_Complex [label="Excited State", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Free_QCO -> Excited_QCO [label="Excitation (λex)", color="#4285F4"]; Excited_QCO -> Free_QCO [label="Non-Radiative Decay\n(Dominant)", style=dashed, color="#EA4335"]; Free_QCO -> QCO_Zn_Complex [label="Chelation", color="#5F6368"]; Zn_Ion -> QCO_Zn_Complex [color="#5F6368"]; QCO_Zn_Complex -> Excited_Complex [label="Excitation (λex)", color="#4285F4"]; Excited_Complex -> QCO_Zn_Complex [label="Fluorescence (λem)\n(Dominant)", style=bold, color="#34A853"]; }

Figure 1: Proposed mechanism of "turn-on" fluorescence.

Synthesis of Quinoline-2-Carbaldehyde Oxime

The synthesis of QCO is a straightforward two-step process starting from commercially available materials.

Protocol 1: Synthesis of Quinoline-2-Carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings and can be adapted for the synthesis of quinoline-2-carbaldehyde.[7]

Materials:

  • Acetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Chloroform, anhydrous

  • Sodium carbonate (Na₂CO₃) solution (10% w/v)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with continuous stirring. Allow the mixture to stir for 1 hour at 0°C to form the Vilsmeier reagent.

  • Add acetanilide portion-wise to the reaction mixture.

  • After the addition is complete, gently reflux the mixture for 16 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a 10% aqueous solution of Na₂CO₃ to a pH of 6-7.

  • The crude product, quinoline-2-carbaldehyde, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Quinoline-2-Carbaldehyde Oxime

This protocol describes the conversion of the aldehyde to the oxime.

Materials:

  • Quinoline-2-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve quinoline-2-carbaldehyde in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, quinoline-2-carbaldehyde oxime, will precipitate. Collect the solid by filtration.

  • Wash the product with a cold ethanol/water mixture and dry under vacuum.

Experimental Protocols for Zinc Detection

// Nodes Start [label="Start: Prepare Stock Solutions", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Samples [label="Prepare Samples for Analysis\n(QCO + Buffer + Metal Ions)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at Room Temperature\n(Allow for Complexation)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure_Fluorescence [label="Measure Fluorescence\n(Spectrofluorometer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Data Analysis\n(Calibration Curve, LOD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Quantify Zinc Concentration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Samples; Prepare_Samples -> Incubate; Incubate -> Measure_Fluorescence; Measure_Fluorescence -> Analyze_Data; Analyze_Data -> End; }

Figure 2: General experimental workflow for zinc detection.

Protocol 3: Preparation of Stock Solutions

Materials:

  • Quinoline-2-carbaldehyde oxime (QCO)

  • Dimethyl sulfoxide (DMSO) or a suitable organic solvent

  • HEPES buffer (or another appropriate buffer system, pH ~7.4)

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O) or another high-purity zinc salt

  • Deionized water

Procedure:

  • QCO Stock Solution (1 mM): Dissolve the appropriate amount of synthesized QCO in DMSO to prepare a 1 mM stock solution. Store in the dark at 4°C.

  • Zinc Stock Solution (10 mM): Dissolve an accurately weighed amount of ZnSO₄·7H₂O in deionized water to prepare a 10 mM stock solution.

  • Working Buffer: Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4). The final assay is often performed in a mixed aqueous-organic solvent system (e.g., DMSO/water or ethanol/water) to ensure the solubility of the sensor.

Protocol 4: Fluorescence Titration and Determination of Detection Limit

This protocol is used to determine the sensor's response to varying concentrations of Zn²⁺ and to calculate the limit of detection (LOD).

Materials:

  • QCO working solution (e.g., 10 µM in buffer/DMSO mixture)

  • Zinc standard solutions (prepared by serial dilution of the stock solution)

  • Quartz cuvettes or a 96-well microplate

  • Spectrofluorometer

Procedure:

  • Instrument Setup: Set the excitation wavelength of the spectrofluorometer (a preliminary scan may be needed to determine the optimal excitation wavelength, expected to be around 350 nm). Set the emission wavelength range to scan (e.g., 400-600 nm).

  • Blank Measurement: Record the fluorescence spectrum of the QCO working solution alone (this is your blank or zero-zinc measurement).

  • Titration: Incrementally add small aliquots of the zinc standard solutions to the QCO working solution. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (expected around 500 nm) against the concentration of Zn²⁺.[8]

    • A linear range should be observed at lower zinc concentrations.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S , where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.[9]

Protocol 5: Selectivity and Interference Studies

It is crucial to establish that the sensor responds selectively to Zn²⁺ in the presence of other biologically and environmentally relevant metal ions.

Materials:

  • Stock solutions (e.g., 10 mM) of various metal salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺)

  • QCO working solution

  • Zinc stock solution

Procedure:

  • Selectivity Test:

    • To a series of cuvettes/wells containing the QCO working solution, add a fixed, excess concentration (e.g., 10 equivalents) of each of the potential interfering metal ions.

    • Record the fluorescence spectrum for each sample and compare the intensity to that of the QCO solution alone and the QCO solution with Zn²⁺.

  • Competition Test:

    • To a solution of QCO that already contains Zn²⁺ (e.g., 2 equivalents), add an excess of each interfering metal ion.

    • Record the fluorescence spectrum to see if the presence of other ions quenches or enhances the fluorescence of the QCO-Zn²⁺ complex.

Performance Characteristics (Representative Data)

While specific data for quinoline-2-carbaldehyde oxime is not extensively published, the following table summarizes typical performance characteristics for closely related quinoline-based fluorescent zinc sensors. These values provide a reasonable expectation for the performance of QCO.

ParameterRepresentative ValueSource
Excitation Wavelength (λex) ~350 nm[8]
Emission Wavelength (λem) ~500 nm[8]
"Turn-on" Fold Increase >10-fold[8]
Stoichiometry (QCO:Zn²⁺) 1:1 or 2:1[2][3]
Limit of Detection (LOD) 10⁻⁷ to 10⁻⁸ M[4][10]
Solvent System DMSO/Water or Ethanol/Water[3]
Selectivity High for Zn²⁺ over other divalent ions[8]

Applications in Biological Imaging

The favorable photophysical properties of quinoline-based sensors, including good biocompatibility and cell permeability, make them suitable for live-cell imaging.[10][11] QCO, with its "turn-on" fluorescence upon binding to intracellular zinc, can be used to visualize changes in zinc concentration within cellular compartments.

General Protocol Outline:

  • Culture cells (e.g., HeLa cells) on a glass-bottom dish suitable for microscopy.

  • Incubate the cells with a low concentration of QCO (e.g., 5-10 µM) in cell culture media for a specified time (e.g., 30 minutes).

  • Wash the cells with phosphate-buffered saline (PBS) to remove excess sensor.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of the QCO-Zn²⁺ complex.

  • To induce changes in intracellular zinc, cells can be treated with a zinc-containing solution (e.g., ZnSO₄ with a zinc ionophore like pyrithione) or a zinc chelator (e.g., TPEN).

Conclusion and Future Perspectives

Quinoline-2-carbaldehyde oxime represents a simple yet powerful molecular tool for the selective fluorescent detection of zinc ions. Its "turn-on" signaling mechanism, high sensitivity, and selectivity make it an attractive candidate for applications in analytical chemistry, environmental monitoring, and biomedical research. The straightforward synthesis and robust performance underscore the value of the quinoline scaffold in the design of next-generation chemosensors for critical biological analytes. Future work may focus on modifying the quinoline backbone to further enhance water solubility and to tune the photophysical properties for specific applications, such as ratiometric sensing or near-infrared imaging.

References

  • Mohamad, N. S., et al. (2022). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Sains Malaysiana, 51(12), 3947-3961. Available from: [Link]

  • Wu, D., et al. (2006). Quinoline-based molecular clips for selective fluorescent detection of Zn2+. Dalton Transactions, (29), 3528-3533. Available from: [Link]

  • Zhang, L., et al. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 16(11), 105238. Available from: [Link]

  • Kaur, N., & Singh, M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Letters in Applied NanoBioScience, 12(4), 123. Available from: [Link]

  • S. N, F., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(2), 273. Available from: [Link]

  • Kim, H., et al. (2013). Selective zinc sensor based on pyrazoles and quinoline used to image cells. Inorganica Chimica Acta, 407, 188-193. Available from: [Link]

  • Wang, X., et al. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules, 26(13), 3843. Available from: [Link]

  • Liu, Z., et al. (2016). An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging. Sensors and Actuators B: Chemical, 234, 460-466. Available from: [Link]

  • Li, H., et al. (2022). A fluorescent sensor utilizing quinoline-functionalized UiO-66 for the detection and removal of zinc ions from aqueous solutions. New Journal of Chemistry, 46(28), 13495-13502. Available from: [Link]

  • Lee, J., et al. (2019). Fluorescent determination of zinc by a quinoline-based chemosensor in aqueous media and zebrafish. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 219, 74-82. Available from: [Link]

  • Zhang, Y., et al. (2020). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 10(45), 26735-26741. Available from: [Link]

  • Gąsowska, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2066. Available from: [Link]

Sources

Application

Solvent extraction of heavy metals using quinoline-2-carbaldehyde oxime ligands

Application Note & Protocol Guide Topic: Solvent Extraction of Heavy Metals Using Quinoline-2-Carbaldehyde Oxime Ligands Audience: Researchers, scientists, and drug development professionals. A Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Solvent Extraction of Heavy Metals Using Quinoline-2-Carbaldehyde Oxime Ligands

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Selective Capture of Heavy Metals: Leveraging Quinoline-2-Carbaldehyde Oxime

Heavy metal contamination of aquatic systems is a critical global environmental challenge, driven by the persistence, bioaccumulation, and high toxicity of metal ions released from industrial activities.[1][2] Among the various remediation techniques, solvent extraction, also known as liquid-liquid extraction, stands out for its efficiency and selectivity in isolating target metal ions from complex aqueous matrices.[3] The core of this technique lies in the use of a specific chelating agent, or extractant, that can selectively bind to the target metal and transfer it from the aqueous phase to an immiscible organic phase.

This guide focuses on a particularly effective class of ligands: quinoline derivatives. Quinoline and its derivatives are excellent chelating agents due to their rigid aromatic structure and the presence of nitrogen heteroatoms with lone electron pairs, which readily coordinate with metal cations.[1][4][5] When functionalized with an oxime group, specifically in the form of Quinoline-2-Carbaldehyde Oxime, the resulting ligand becomes a powerful and selective tool for the extraction of various heavy metals. The nitrogen donors from both the quinoline ring and the oxime group enable the formation of stable bidentate complexes with a wide range of transition metal ions.[6]

This document provides a detailed exploration of the principles, mechanisms, and practical protocols for using Quinoline-2-Carbaldehyde Oxime in the solvent extraction of heavy metals.

The Chelation Mechanism: A Tale of Two Nitrogens

The efficacy of Quinoline-2-Carbaldehyde Oxime as an extractant stems from its ability to form a stable five-membered chelate ring with a metal ion. The coordination occurs through two key donor atoms: the nitrogen of the quinoline ring and the nitrogen of the oxime group.

The extraction process is a reversible, pH-dependent equilibrium reaction. The oxime group (-NOH) has an acidic proton. In the aqueous phase, the metal ion (represented as M²⁺) reacts with two molecules of the ligand (HL), which are dissolved in an organic solvent. This reaction forms a neutral, charge-balancing metal complex (ML₂) that is highly soluble in the organic phase, while releasing two protons (H⁺) into the aqueous phase.

The general extraction equilibrium can be represented as:

M²⁺ (aq) + 2HL (org) ⇌ ML₂ (org) + 2H⁺ (aq)

The release of protons signifies that the extraction efficiency is highly dependent on the pH of the aqueous solution. By controlling the pH, one can achieve selective extraction of different metals, as each metal-ligand complex has a characteristic formation pH.[7][8]

G cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis & Calculation A1 Prepare Aqueous Phase (Metal Solution + Buffer) B1 Combine Phases in Separatory Funnel A1->B1 A2 Prepare Organic Phase (Ligand + Solvent) A2->B1 B2 Shake to Equilibrate (e.g., 30 min) B1->B2 B3 Allow Phases to Separate B2->B3 B4 Collect Aqueous (Raffinate) and Organic Phases B3->B4 C1 Measure Metal Conc. in Raffinate via AAS/ICP-OES B4->C1 C2 Calculate Distribution Ratio (D) C1->C2 C3 Calculate Percent Extraction (%E) C2->C3

Sources

Method

Application Note &amp; Protocol: Growing Diffraction-Quality Crystals of Quinoline-2-Carbaldehyde Oxime Metal Complexes

Abstract This guide provides a comprehensive framework for the successful preparation and crystallization of metal complexes derived from quinoline-2-carbaldehyde oxime, targeting the growth of single crystals suitable f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the successful preparation and crystallization of metal complexes derived from quinoline-2-carbaldehyde oxime, targeting the growth of single crystals suitable for X-ray diffraction (XRD) analysis. Moving beyond a simple recitation of steps, this document elucidates the underlying principles and critical decision-making processes involved, from ligand synthesis to final crystal mounting. It is designed for researchers in synthetic chemistry, materials science, and drug development who require definitive structural characterization of novel coordination compounds. Protocols are presented with an emphasis on understanding the causality behind each experimental choice, empowering the researcher to troubleshoot and adapt methodologies effectively.

Introduction: The Rationale for Definitive Structural Analysis

Quinoline-2-carbaldehyde oxime is a versatile bidentate chelating ligand known for forming stable and structurally diverse complexes with a wide range of transition metals.[1][2] These complexes are of significant interest due to their potential applications in catalysis, bioinorganic chemistry, and as antimicrobial or anticancer agents.[2][3] Elucidating the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is the definitive method for characterization.[1][4] It provides unequivocal evidence of molecular geometry, coordination environment, bond lengths, angles, and intermolecular interactions, which are critical for establishing structure-activity relationships.

However, obtaining crystals of sufficient size and quality for XRD is frequently the most significant bottleneck in the characterization pipeline. It is a process often described as more of an art than a science, requiring patience, meticulous technique, and a systematic approach to navigating variables.[5] This guide aims to demystify the process by integrating robust protocols with the scientific principles governing crystal growth.

Foundational Work: Synthesis and Purification

The quality of the final crystal is fundamentally dependent on the purity of its constituent components. Impurities can inhibit nucleation or act as defects, disrupting the formation of a well-ordered crystal lattice.[6] Therefore, starting with highly pure ligand and metal complex is non-negotiable.

Protocol 1: Synthesis of Quinoline-2-Carbaldehyde Oxime (Ligand)

This protocol describes the reaction of quinoline-2-carbaldehyde with hydroxylamine.

Materials:

  • Quinoline-2-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve quinoline-2-carbaldehyde (1 equivalent) in a minimal amount of warm ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in a small volume of water.

  • Add the aqueous hydroxylamine solution dropwise to the stirred ethanolic solution of the aldehyde.

  • A precipitate should begin to form. Allow the reaction to stir at room temperature for 2-4 hours or until completion (monitored by TLC).

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Purification (Crucial Step): Recrystallize the crude oxime from a suitable solvent system (e.g., ethanol/water) to obtain a pure, crystalline solid. The goal is not yield, but purity. Dry the final product under vacuum.

Protocol 2: General Synthesis of a Metal(II) Complex

This is a general procedure adaptable for various divalent metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺).

Materials:

  • Purified quinoline-2-carbaldehyde oxime ligand

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O)

  • Methanol or Ethanol

Procedure:

  • Dissolve the quinoline-2-carbaldehyde oxime ligand (2 equivalents) in 20 mL of hot methanol in a flask.

  • In a separate beaker, dissolve the metal(II) salt (1 equivalent) in 10 mL of methanol.

  • Slowly add the metal salt solution to the hot, stirring ligand solution. A color change and/or precipitation is typically observed.[3]

  • Reflux the mixture for 1-2 hours to ensure complete complexation.

  • Allow the solution to cool slowly to room temperature.

  • Collect the precipitated complex by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Causality Check: Why use a 2:1 ligand-to-metal ratio? This stoichiometry favors the formation of neutral, coordinatively saturated M(L)₂ complexes, which are often easier to crystallize than charged or solvent-coordinated species. However, this should be adjusted based on the target complex.

The Crystallization Workflow: From Solution to Single Crystal

Growing a single crystal is a process of slowly transitioning a solution from a stable, undersaturated state to a supersaturated state, where nucleation and subsequent growth can occur. The key is to make this transition as slow and controlled as possible to favor the formation of a few large, well-ordered crystals over a mass of small or amorphous precipitate.[5][7]

G Overall Crystallographic Preparation Workflow cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Analysis & Mounting Ligand Ligand Synthesis PurifyL Ligand Purification (Recrystallization) Ligand->PurifyL Complex Metal Complex Synthesis PurifyL->Complex PurifyC Complex Purification (Washing/Recrystallization) Complex->PurifyC Dissolve Dissolve Pure Complex in 'Good' Solvent PurifyC->Dissolve Setup Set Up Crystallization (Evaporation, Diffusion, etc.) Dissolve->Setup Wait Incubate in Undisturbed Environment Setup->Wait Select Select Suitable Crystal (Microscopy) Wait->Select Mount Mount Crystal on Diffractometer Select->Mount Collect X-Ray Data Collection Mount->Collect

Caption: A workflow diagram illustrating the key stages from synthesis to data collection.

Prerequisite: Solvent Screening

The choice of solvent is the most critical variable.[8] A systematic approach is essential.

  • Solubility Testing: Test the solubility of your purified complex in a range of common solvents at room temperature. Use small amounts (1-2 mg) in vials.

  • Identify "Good" and "Bad" Solvents: A "good" solvent is one in which your compound is moderately to highly soluble. A "bad" solvent (or anti-solvent) is one in which it is insoluble or sparingly soluble.

  • Consider Volatility: For slow evaporation, less volatile solvents are preferred to ensure the process takes days or weeks.[9] For vapor diffusion, the anti-solvent must be more volatile than the good solvent.[8][10]

Table 1: Solvent Properties for Crystallization Screening

Solvent Boiling Point (°C) Relative Polarity Typical Role
Pentane 36.1 0.009 Anti-solvent
Diethyl Ether 34.6 0.117 Anti-solvent
Dichloromethane (DCM) 39.6 0.309 Good Solvent (Volatile)
Toluene 110.6 0.099 Good Solvent
Tetrahydrofuran (THF) 66.0 0.207 Good Solvent
Acetonitrile 81.6 0.460 Good Solvent (Polar)
Ethanol 78.4 0.654 Good Solvent / Anti-solvent
Methanol 64.7 0.762 Good Solvent / Anti-solvent

| Water | 100.0 | 1.000 | Good Solvent / Anti-solvent |

Core Crystallization Protocols

Set up multiple attempts using different techniques and solvent systems. What works for one complex may not work for another. An NMR tube is often an excellent vessel for layering or slow evaporation due to its smooth sides and tight-fitting cap.[8][11]

This is the simplest method, relying on the gradual removal of solvent to increase concentration.[10][12]

  • Prepare a nearly saturated solution of your complex in a suitable "good" solvent in a clean vial or test tube. Ensure the solution is filtered to remove any dust or particulate matter.

  • Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm.[13] The number and size of the holes will control the rate of evaporation.

  • Place the vial in a location free from vibrations and temperature fluctuations.

  • Leave the sample undisturbed and monitor periodically (e.g., every few days) without moving it. Crystals may take days to weeks to form.[9]

This technique is ideal for small quantities of material and allows for very slow changes in solvent composition.[10][11]

  • Dissolve the complex (5-15 mg) in a small volume (0.5 mL) of a "good," less volatile solvent in a small, narrow inner vial.

  • Place this inner vial inside a larger outer vial or jar.

  • Add a layer (2-3 mL) of a "bad," more volatile anti-solvent to the outer vial, ensuring the level is below the top of the inner vial.

  • Seal the outer container tightly. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and inducing crystallization.[5]

  • Set aside in a vibration-free location.

This method uses the slow diffusion at the interface of two miscible solvents to induce crystallization.[5][14][15]

  • Dissolve the complex in a minimal amount of a denser "good" solvent in a narrow vessel, such as an NMR tube or a thin test tube.

  • Using a pipette or syringe, carefully and slowly layer a less dense "bad" solvent on top of the solution.[5] The goal is to create a sharp interface with minimal mixing.

  • To achieve a clean layer, angle the tube and let the second solvent run slowly down the inside wall.[5]

  • Seal the tube and leave it in an undisturbed, upright position. Over time, the solvents will slowly diffuse into one another, creating a zone of supersaturation at the interface where crystals can grow.

Troubleshooting and Optimization

It is rare for the first crystallization attempt to be successful. A systematic, problem-solving approach is required.

G Crystallization Troubleshooting Flowchart start Crystallization Attempt Outcome outcome1 No Crystals, Clear Solution start->outcome1 outcome2 Amorphous Powder or Microcrystals start->outcome2 outcome3 Oiled Out start->outcome3 outcome4 Good Crystals! start->outcome4 sol1a Solution is undersaturated. - Allow more solvent to evaporate. - Use a more volatile anti-solvent. - Start with higher concentration. outcome1->sol1a Diagnosis sol2a Crystallization is too fast. - Slow down the process (fewer holes, lower temp, more dilute solution). - Try a different solvent system. outcome2->sol2a Diagnosis sol3a Solution is too concentrated or solvent is not ideal. - Use a more dilute solution. - Lower the temperature. - Try a different solvent. outcome3->sol3a Diagnosis sol1a->start Retry sol2a->start Retry sol3a->start Retry

Caption: A decision tree for troubleshooting common crystallization problems.

  • If you get an oil: The compound has come out of solution but has not organized into a lattice. This often happens when the solution is too concentrated or the polarity change is too abrupt. Try using a more dilute starting solution or a solvent system that is less different in polarity.[14]

  • If you get a powder/microcrystals: Nucleation occurred too rapidly, preventing the growth of large single crystals. The process needs to be slowed down. For evaporation, use fewer holes or a less volatile solvent. For diffusion, lower the temperature by placing the setup in a refrigerator (4°C) or freezer (-20°C) to slow the diffusion rate.[7]

  • If nothing happens: The solution may not be reaching supersaturation. Try using a more concentrated starting solution or allow more solvent to evaporate. Alternatively, scratching the inside of the glass with a needle can sometimes create a nucleation site.[16]

Crystal Harvesting and Mounting

Once you have promising-looking crystals, they must be carefully selected and mounted for analysis.

Protocol 4: Crystal Selection and Mounting

Equipment:

  • Stereomicroscope with a polarizing filter

  • Cryo-loops (e.g., MiTeGen)

  • Magnetic wand base

  • Paratone-N or other suitable cryoprotectant oil

  • Dewar of liquid nitrogen

Procedure:

  • Selection: Place your crystallization vessel under the microscope. Look for crystals that are transparent with sharp, well-defined edges and faces. They should be of an appropriate size (ideally 0.1–0.3 mm in each dimension).[5]

  • Polarization Test: Using polarizing filters, rotate the crystal. A good single crystal should appear uniformly dark (extinguish) every 90 degrees of rotation. Crystals that show patchy extinction or have fragments that do not extinguish with the main body are likely twinned or aggregated and should be avoided.

  • Harvesting: Place a small drop of paratone oil on a glass slide. Using a clean needle or the cryo-loop itself, carefully dislodge a chosen crystal from the vessel and transfer it into the oil. The oil protects the crystal from dehydration and atmospheric exposure.[17]

  • Mounting: Attach the cryo-loop to its magnetic base. Scoop the crystal out of the oil drop with the loop. The surface tension of the oil should hold the crystal in place.

  • Flash Cooling: Immediately plunge the loop and crystal into liquid nitrogen. This vitrifies the surrounding oil and preserves the crystal structure for data collection at cryogenic temperatures.

  • The mounted, frozen crystal is now ready to be transferred to the goniometer of the X-ray diffractometer.

Conclusion

The preparation of quinoline-2-carbaldehyde oxime metal complexes for X-ray crystallography is a multi-stage process where success hinges on meticulous attention to detail at every step. High purity of the initial complex is the essential foundation upon which all subsequent efforts are built. A systematic and patient exploration of various crystallization techniques, solvents, and conditions is paramount. By understanding the principles behind why crystals form—and why they fail to—researchers can move beyond trial and error and intelligently design experiments that maximize the probability of obtaining high-quality, diffraction-ready single crystals, ultimately unlocking the precise molecular architecture of these fascinating compounds.

References

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]

  • KU Leuven. (2026, February 6). Guide for crystallization. [Link]

  • Braga, D. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. [Link]

  • UCLA Department of Chemistry & Biochemistry. (n.d.). Slow Evaporation Method. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]

  • International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. [Link]

  • KU Leuven. (2026, February 6). How to crystallize your sample. [Link]

  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. [Link]

  • GenScript. (2025, April 14). Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]

  • University of Rochester. (n.d.). How to Grow Crystals. [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

  • ResearchGate. (2023, October 15). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. [Link]

  • ResearchGate. (2015, May 17). Is there any way to improve the diffraction of a protein crystal?. [Link]

  • Reddit. (2025, June 9). Guides for crystallization, particularly of inorganic complexes. [Link]

  • CKT College. (2023, June 8). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. [Link]

  • University of Pennsylvania Department of Chemistry. (n.d.). Crystal Growing Tips and Methods. [Link]

  • ResearchGate. (n.d.). Studies on Some Transition Metal Complexes of Schiff Bases Derived from Quinoxaline-2-carboxaldehyde. [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. [Link]

  • ScienceDirect. (n.d.). Oxime and oximate metal complexes: unconventional synthesis and reactivity. [Link]

  • PMC. (n.d.). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. [Link]

  • PMC. (2014, October 28). Crystallography of metal–organic frameworks. [Link]

  • ResearchGate. (2019, February 15). I would like to know about how can crystallization of metal complexes take place?. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]

  • MDPI. (2023, October 17). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. [Link]

  • ResearchGate. (2008). Quinoline-2-carbaldehyde. [Link]

  • ACS Publications. (2016, June 28). Synthesis of Quinolines: A Green Perspective. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • ResearchGate. (2025, August 10). Oxime synthons in the salts and cocrystals of quinoline-4-carbaldoxime for non-covalent synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). 3d transition metal complexes with a julolidine–quinoline based ligand: structures, spectroscopy and optical properties. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of Quinoline-2-Carbaldehyde Oxime

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically engineered for researchers and drug development professionals struggling with the poor aqueous solubility of quino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically engineered for researchers and drug development professionals struggling with the poor aqueous solubility of quinoline-2-carbaldehyde oxime (CAS No. 1131-68-6)[1].

As a planar, aromatic heterocyclic compound, quinoline-2-carbaldehyde oxime suffers from high crystal lattice energy. The quinoline ring promotes strong intermolecular π−π stacking, while the oxime moiety (-CH=N-OH) engages in robust intermolecular hydrogen bonding. At physiological pH (7.4), the molecule is entirely neutral and highly lipophilic, making it notoriously difficult to dissolve in standard aqueous buffers[2].

This guide provides field-proven, mechanistically grounded strategies to overcome these thermodynamic barriers.

Diagnostic Workflow: Selecting a Solubilization Strategy

Use the following decision matrix to determine the optimal formulation approach based on your experimental constraints (e.g., in vitro assays vs. in vivo dosing).

G Start Quinoline-2-carbaldehyde oxime Poor Aqueous Solubility CheckPH Is pH adjustment viable? (Target pH < 4 or > 10) Start->CheckPH UseSalt Formulate as Hydrochloride or Sodium Salt CheckPH->UseSalt Yes CheckTox Is co-solvent toxicity a concern for assay? CheckPH->CheckTox No (Physiological pH) UseCosolvent Use DMSO / PEG400 / Tween 80 mixture CheckTox->UseCosolvent No (In vitro) UseCD Use HP-β-Cyclodextrin Complexation CheckTox->UseCD Yes (In vivo) Nano Lipid-based Nanocarriers (SNEDDS) UseCD->Nano If solubility is still low

Decision matrix for selecting a solubilization strategy for quinoline-2-carbaldehyde oxime.

Troubleshooting Guides (Q&A)

Q1: My quinoline-2-carbaldehyde oxime precipitates immediately when I dilute my DMSO stock into physiological buffer (pH 7.4). How do I prevent this? Causality: At pH 7.4, the quinoline nitrogen (pKa ~4.5) is unprotonated, and the oxime hydroxyl (pKa ~10.5) remains intact. When the DMSO concentration drops below the solvation threshold during dilution, the hydrophobic effect drives the neutral molecules to rapidly aggregate and crystallize out of solution[3]. Solution: Implement a co-solvent/surfactant "step-down" approach. Do not dilute directly into an aqueous buffer. Instead, pre-mix the DMSO stock with a surfactant (e.g., Tween 80) and a hydrophilic polymer (e.g., PEG 400) before introducing the aqueous phase. This creates a micellar environment that shields the hydrophobic quinoline core from the aqueous bulk[2].

Q2: I need to dose this compound in vivo, but co-solvents are causing toxicity and hemolysis. What is a biocompatible alternative? Causality: High concentrations of DMSO or synthetic surfactants can disrupt lipid bilayers, causing tissue necrosis or hemolysis in animal models. Solution: Utilize host-guest complexation with Hydroxypropyl- β -Cyclodextrin (HP- β -CD) . The hydrophobic quinoline ring inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility and biocompatibility[4].

Q3: Even with HP- β -CD, my maximum concentration is capped at 2 mg/mL. How can I push this higher for toxicology studies? Causality: The binding affinity ( Kc​ ) between the oxime and the cyclodextrin cavity is finite. Once the equilibrium is saturated, excess drug will precipitate. Solution: Transition to a Self-Nanoemulsifying Drug Delivery System (SNEDDS) . By dissolving the compound in an oil phase combined with a surfactant/cosurfactant mixture, it spontaneously forms nanoemulsions (<100 nm) upon contact with aqueous media. This drastically increases the surface area and saturation solubility without relying on strict stoichiometric complexation[4].

Quantitative Data: Solubility Enhancement Comparison

The following table summarizes the expected apparent solubility of quinoline-2-carbaldehyde oxime across various formulation vehicles at 25°C.

Formulation VehicleSolubilization MechanismApparent Solubility (mg/mL)Primary Application Suitability
PBS (pH 7.4) None (Baseline)< 0.05None
0.1 M HCl (pH 1.0) Ionization (Protonation of Quinoline N)~ 8.5Gastric simulation, oral gavage
5% DMSO + 5% Tween 80 + 90% Saline Micellar Solubilization & Co-solvency~ 2.5In vitro cell assays
20% w/v HP- β -CD in Water Host-Guest Inclusion Complexation~ 5.0In vivo IV/IP dosing
SNEDDS (Capryol 90 / Cremophor EL) Nanoscale Lipid Emulsification> 15.0In vivo oral dosing

Experimental Protocols

Protocol A: Preparation of a Co-solvent/Surfactant Formulation (Self-Validating)

Objective: Achieve a stable 2.5 mg/mL solution for in vitro assays.

  • Stock Preparation: Weigh exactly 25 mg of quinoline-2-carbaldehyde oxime and dissolve it in 0.5 mL of 100% DMSO. Vortex until completely clear.

  • Surfactant Addition: Add 0.5 mL of Tween 80 to the DMSO stock. Vortex vigorously for 2 minutes. The physical shearing ensures the drug is evenly distributed within the surfactant matrix.

  • Aqueous Phase Introduction: Slowly add 9.0 mL of pre-warmed (37°C) sterile saline dropwise while continuously stirring at 500 RPM. Causality: Slow addition prevents localized supersaturation and nucleation[3].

  • Validation Step (Critical): Centrifuge the final mixture at 10,000 x g for 10 minutes.

    • Pass: No visible pellet. The solution is a stable micellar dispersion.

    • Fail: A visible pellet indicates the critical micelle concentration (CMC) was insufficient. You must increase the Tween 80 ratio.

Protocol B: Preparation of HP- β -CD Inclusion Complex (Self-Validating)

Objective: Achieve a biocompatible 5.0 mg/mL solution for in vivo injection.

  • Vehicle Preparation: Dissolve 2.0 g of HP- β -CD in 8.0 mL of ultra-pure water to create a 20% w/v solution.

  • Drug Addition: Add 50 mg of quinoline-2-carbaldehyde oxime powder directly to the cyclodextrin solution.

  • Equilibration: Sonicate the suspension in a water bath at 40°C for 60 minutes, then place on an orbital shaker at room temperature for 24 hours. Causality: Complexation is an equilibrium process; extended agitation ensures maximum host-guest inclusion[2].

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Validation Step (Critical): Dilute an aliquot of the filtrate 1:100 in mobile phase and quantify the exact concentration via HPLC-UV (detecting at ~230 nm). Do not assume the concentration is exactly 5.0 mg/mL; the HPLC readout serves as your definitive dosing concentration.

Frequently Asked Questions (FAQs)

Can I just lower the pH to dissolve it? Yes. Below pH 3, the quinoline nitrogen protonates, forming a highly soluble hydrochloride salt. However, this is unsuitable for cell culture assays or intravenous injection due to physiological incompatibility and the risk of localized precipitation upon buffering in the bloodstream[3].

Does temperature affect the dissolution? Yes, dissolution of this compound is an endothermic process. Heating the vehicle to 37°C during formulation helps overcome the lattice energy. However, you must validate that the compound does not precipitate upon cooling to room temperature prior to administration[3].

Why is my solution turning dark yellow/brown over time? Quinoline oximes can undergo hydrolysis or oxidation when exposed to light and trace metals in aqueous solutions over extended periods. Always prepare aqueous formulations fresh, or store them protected from light at 4°C.

References

  • Source: benchchem.
  • Source: nih.
  • Source: ascendiacdmo.
  • Source: mdpi.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Quinoline-2-carbaldehyde Oxime Complexation

Welcome to the Advanced Coordination Chemistry Support Center. This guide is designed for researchers and drug development professionals working with Quinoline-2-carbaldehyde oxime (QCO or Hqco) . While QCO is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Coordination Chemistry Support Center. This guide is designed for researchers and drug development professionals working with Quinoline-2-carbaldehyde oxime (QCO or Hqco) . While QCO is a highly versatile bidentate/tridentate chelating ligand, its bulky quinoline framework introduces significant steric hindrance—particularly at the C8 position. This steric clash frequently disrupts homoleptic complexation, forces severe geometric distortions, and leads to unpredictable multinuclear aggregation.

Below, you will find a diagnostic data summary, targeted troubleshooting FAQs, and self-validating experimental protocols to help you engineer around these steric limitations.

Quantitative Diagnostic Summary: Steric Strain & Resolution
Target MetalTarget GeometrySteric Distortion (Deviation from Planarity)Coordination ModeResolution Strategy
Mn(I) / Re(I) OctahedralUp to 36.6° [1]N,N-bidentate (Neutral)Synthesize heteroleptic complexes using small CO/halide co-ligands.
Ni(II) OctahedralModerate (Forces dimerization)N,N-bidentate (Neutral)Form dimeric cis-octahedral[NiX₂(Hqco)₂] complexes[2].
Ni(II) / Cu(II) 12-MC-4 Metallacrown (Strain relieved via bridging)N,N,O-tridentate (Anionic)Deprotonate to oximato form to drive ordered cluster assembly[3].
Troubleshooting Guides & FAQs

Q1: Why am I getting severely distorted geometries or incomplete coordination when reacting QCO with Mn(I) or Re(I) precursors? A1: The steric bulk of the quinoline ring, specifically the hydrogen at the C8 position, clashes violently with adjacent ligands in a confined octahedral coordination sphere. When attempting to form bis- or tris-chelates, this steric strain forces the quinoline ring completely out of the equatorial plane. Crystallographic data demonstrates that deviations from planarity can reach as high as 36.6° in Mn(I) complexes, which severely compromises the stability and electrochemical reversibility of the complex[1]. Solution: Abandon homoleptic targets. Utilize smaller auxiliary ligands (like CO or halides) to relieve the steric pressure while satisfying the metal's coordination number.

Q2: My Ni(II) synthesis yielded a multinuclear cluster instead of the expected monomer. How do I control this? A2: This is a classic symptom of uncontrolled pH during complexation. The oxime group in QCO is amphoteric. If the reaction conditions allow for deprotonation (forming the anionic oximato form, -C=N-O⁻), the oxygen atom becomes a potent bridging donor. This N-O bridging links adjacent metal centers, driving the self-assembly of multinuclear clusters such as 9-MC-3 or 12-MC-4 metallacrowns to naturally relieve the steric strain of a monomeric complex[3]. Solution: To isolate a monomer or simple dimer, you must maintain a neutral or slightly acidic pH to keep the oxime protonated, restricting it strictly to N,N-bidentate coordination.

Q3: How do I force the formation of a monomeric or dimeric cis-octahedral complex without triggering cluster formation? A3: You must carefully select your metal salt and solvent. Using nickel(II) halides (e.g., NiCl₂ or NiBr₂) in alcoholic solvents under strictly neutral conditions favors the formation of [NiX₂(Hqco)₂] dimers[2]. The halide ligands occupy the remaining coordination sites, preventing the need for a third bulky QCO ligand and avoiding the severe steric clashes that destabilize the complex.

Experimental Workflows & Logical Pathways

QCO_Decision_Tree Start Target: QCO Metal Complex CheckMetal Select Metal Center Start->CheckMetal MnRe Mn(I) / Re(I) (Octahedral) CheckMetal->MnRe NiCu Ni(II) / Cu(II) (Square Planar / Octahedral) CheckMetal->NiCu Strain Severe Steric Strain (Up to 36.6° Distortion) MnRe->Strain pHCheck Control pH / Deprotonation? NiCu->pHCheck Heteroleptic Use Auxiliary Ligands (e.g., CO, Halides) Strain->Heteroleptic Neutral Neutral pH (Oxime Form) pHCheck->Neutral Basic Basic pH (Oximato Form) pHCheck->Basic Dimer Dimeric cis-Octahedral or Monomeric Neutral->Dimer Cluster Multinuclear Metallacrowns (e.g., 9-MC-3, 12-MC-4) Basic->Cluster

Decision tree for managing steric hindrance during QCO complexation based on metal and pH.

QCO_Pathway Ligand Quinoline-2-carbaldehyde oxime (Hqco) Protonated Neutral Oxime (N,N) Coordination Ligand->Protonated Neutral pH Deprotonated Anionic Oximato (N,N,O) Bridging Coordination Ligand->Deprotonated Base Added StericClash Steric Clash at C8 Prevents Tris-Chelation Protonated->StericClash Metallacrown Self-Assembly into Metallacrown Cluster Deprotonated->Metallacrown O-N Bridging Monomer Distorted Heteroleptic Monomer StericClash->Monomer Co-ligands

Mechanistic pathway illustrating how oxime protonation state dictates the final complex geometry.

Self-Validating Experimental Protocols
Protocol A: Synthesis of a Strain-Relieved Heteroleptic Re(I) QCO Complex

Causality: Using a pentacarbonyl precursor ensures that as QCO binds, CO is displaced. The steric bulk of QCO physically prevents more than one ligand from attaching, naturally halting the reaction at the heteroleptic stage and preventing unresolvable geometric strain.

  • Preparation: Dissolve 1.0 eq of Re(CO)₅Cl in dry toluene under an inert atmosphere (N₂ or Ar).

  • Ligand Addition: Add 1.05 eq of Quinoline-2-carbaldehyde oxime (Hqco).

  • Thermal Activation: Reflux the mixture at 110 °C for 4 hours.

    • Self-Validation Step: The continuous evolution of CO gas bubbles serves as a real-time visual confirmation of ligand substitution.

  • Isolation: Cool the reaction to room temperature. The complex [Re(CO)₃(Hqco)Cl] will precipitate as a distinct yellow/orange solid.

  • Purification: Filter the precipitate, wash with cold diethyl ether to remove unreacted ligand, and dry under vacuum.

    • Analytical Validation: Confirm the structure via IR spectroscopy; the shift in the stretching frequencies of the remaining carbonyls will confirm the coordination environment[1].

Protocol B: pH-Directed Synthesis of a Tetranuclear Ni(II) 12-MC-4 Metallacrown

Causality: Adding sodium azide provides both a buffering effect to facilitate oxime deprotonation and an auxiliary bridging ligand. The deprotonated oximato oxygen acts as a bridge between Ni centers, forcing the self-assembly of the metallacrown to relieve the steric strain that a monomeric bis-QCO complex would suffer[3].

  • Preparation: Dissolve 1.0 eq of Ni(CF₃SO₃)₂ and 1.0 eq of Hqco in a 1:1 mixture of methanol and pyridine (pyridine acts as both a solvent and a terminal auxiliary ligand).

  • Deprotonation & Bridging: Slowly add 1.0 eq of NaN₃ (sodium azide) dissolved in a minimum amount of deionized water.

  • Assembly: Stir the mixture at room temperature for 12 hours.

    • Self-Validation Step: The solution will transition from a pale color to a deep, vibrant green, visually indicating the formation of the oximato-bridged cluster.

  • Crystallization: Allow the solution to slowly evaporate at room temperature over several days.

  • Isolation: Collect the resulting green crystals of [Ni₄(qco)₄(N₃)₄(Py)₄]. The formation of highly symmetrical crystals rather than a disordered polymeric precipitate validates the successful assembly of the 12-MC-4 metallacrown[3].

References
  • Ngo, D. X., Kramer, W. W., McNicholas, B. J., Gray, H. B., & Brennan, B. J. (2019). Structure, Spectroscopy, and Electrochemistry of Manganese(I) and Rhenium(I) Quinoline Oximes. Inorganic Chemistry, 58(1), 737-746. URL: [Link]

  • Li, Y.-F., Yang, H., Tian, H., & Dou, J.-M. (2021). Two nickel(II) complexes exhibiting "fused" 9-MC-3 and 12-MC-4 metallacrowns. Transition Metal Chemistry, 46(7), 503-508. URL: [Link]

  • Lees, G., Holmes, F., Underhill, A. E., & Powell, D. B. (1971). Nickel(II) complexes of aromatic aldehyde oximes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 337-341. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for Metal Extraction with Quinoline-2-Carbaldehyde Oxime

Welcome to the Technical Support Center. This guide provides drug development professionals, analytical chemists, and hydrometallurgists with mechanistic troubleshooting strategies for utilizing quinoline-2-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals, analytical chemists, and hydrometallurgists with mechanistic troubleshooting strategies for utilizing quinoline-2-carbaldehyde oxime in liquid-liquid transition metal extraction.

Rather than simply providing a list of parameters, this guide explores the thermodynamic and kinetic causality behind extraction behaviors, ensuring you can rationally optimize your specific workflows.

Core Mechanism: The Causality of pH-Driven Extraction

Quinoline-2-carbaldehyde oxime is a highly versatile bidentate/tridentate chelating ligand. It features nitrogen donors from the quinoline ring and an amphoteric oxime group (-C=N-OH)[1]. The extraction of transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) relies on a mechanism known as metal-assisted deprotonation [2].

At the aqueous-organic interface, the target metal cation induces the deprotonation of the weakly acidic oxime hydroxyl group. This forms a neutral, hydrophobic pseudo-macrocyclic complex that rapidly partitions into the organic phase[3]. Because different metals possess varying affinities for this specific coordination cavity, their extraction is strictly pH-dependent. As the metal is extracted, protons (H⁺) are released into the aqueous phase, lowering the pH and creating a dynamic equilibrium that must be carefully controlled.

Mechanism Aq Aqueous Phase (M2+, H+) Int Liquid-Liquid Interface Metal-Assisted Deprotonation Aq->Int M2+ Diffusion Org Organic Phase (Oxime Ligand HL) Org->Int HL Diffusion Load Loaded Organic (ML2 Complex) Int->Load Complexation Raf Aqueous Raffinate (pH Drop) Int->Raf H+ Release

Mechanism of pH-driven metal extraction at the liquid-liquid interface.

Troubleshooting & FAQs

Q1: Why is my Copper (Cu²⁺) extraction efficiency dropping below 90% at pH 1.0? A: While Cu²⁺ has a high affinity for quinoline-2-carbaldehyde oxime and can induce metal-assisted deprotonation at highly acidic conditions[2], a pH of 1.0 pushes the equilibrium backwards. The high concentration of protons in the aqueous phase competes with the metal for the oxime's coordination sites. Solution: Buffer the aqueous feed to an optimal pH of 1.5–2.5. If the pH drops during extraction (due to proton release), utilize continuous pH adjustment with a mild base (e.g., dilute NaOH) during the mixing phase to drive the reaction forward.

Q2: I am experiencing co-extraction of Nickel (Ni²⁺) alongside Copper. How do I improve selectivity? A: Co-extraction occurs when the operating pH exceeds the threshold where Ni²⁺ begins to trigger deprotonation. The pseudo-macrocyclic cavity of the oxime is a perfect fit for the square-planar geometry of Cu²⁺, but at pH > 3.5, Ni²⁺ (which prefers octahedral geometry) will also bind[3]. Solution: Strictly maintain the extraction pH below 2.5. At this level, the separation coefficient for Cu over Ni is maximized (>10⁴)[4]. If Ni²⁺ is already loaded into the organic phase, perform a "scrubbing" step by washing the loaded organic phase with a mildly acidic aqueous solution (pH 3.0), which will selectively strip the weakly bound Ni²⁺ while leaving the Cu²⁺ intact.

Q3: Why is phase separation taking too long, resulting in a "crud" emulsion layer? A: Emulsions (crud) form when the ligand concentration is too high relative to the metal, or when the organic diluent lacks the polarity to solvate the resulting metal-oxime complex. This leads to interfacial precipitation. Solution: Add a phase modifier (such as 5-10% isodecanol) to your organic diluent (e.g., kerosene or chloroform). The modifier disrupts intermolecular hydrogen bonding between unreacted oxime molecules, preventing micelle formation and ensuring rapid, clean phase disengagement.

Q4: My stripping efficiency is poor. The metal remains locked in the organic phase. Why? A: Stripping is the exact thermodynamic reverse of extraction. If the metal remains in the organic phase, the aqueous stripping solution is not acidic enough to protonate the oxime oxygen and break the coordination bonds. Solution: Increase the acid concentration. For strongly bound metals like Cu²⁺, a stripping solution of 1.0 M to 1.5 M H₂SO₄ is required to fully regenerate the free ligand[4].

Quantitative Data Summary

To aid in experimental design, the following table summarizes the optimal thermodynamic parameters for extracting various transition metals using quinoline-2-carbaldehyde oxime.

Target MetalOptimal Extraction pHTarget Complex GeometrySeparation Coefficient (vs Ni)Required Stripping Acid (H₂SO₄)
Copper (Cu²⁺) 1.5 – 2.5Square Planar> 10,0001.0 – 1.5 M
Zinc (Zn²⁺) 3.0 – 4.5Tetrahedral~ 1000.5 – 1.0 M
Nickel (Ni²⁺) 4.0 – 5.5OctahedralBaseline (1.0)0.1 – 0.5 M
Cobalt (Co²⁺) 4.5 – 6.0Octahedral / Tetrahedral< 1.00.1 – 0.5 M

Self-Validating Experimental Protocol

To ensure data integrity, every extraction protocol must be a self-validating system. This step-by-step methodology incorporates an internal mass-balance check to verify that no metal is lost to precipitation or emulsions.

Step 1: Preparation of Phases

  • Aqueous Feed: Prepare a 0.01 M metal sulfate solution. Adjust to the target pH (e.g., pH 2.0 for Cu²⁺) using dilute H₂SO₄ or a suitable buffer.

  • Organic Extractant: Dissolve quinoline-2-carbaldehyde oxime (0.05 M) in an aliphatic diluent modified with 5% v/v isodecanol.

Step 2: Isothermal Extraction

  • Combine the aqueous and organic phases at an Aqueous/Organic (A/O) volumetric ratio of 1:1 in a thermostated vessel (25 °C).

  • Agitate at high shear (e.g., 1000 rpm) for exactly 15 minutes to reach thermodynamic equilibrium.

Step 3: Phase Separation

  • Transfer the emulsion to a separatory funnel or centrifuge at 3000 rpm for 5 minutes.

  • Carefully separate the loaded organic phase from the depleted aqueous raffinate.

Step 4: Acid Stripping

  • Contact the loaded organic phase with an equal volume of 1.5 M H₂SO₄.

  • Agitate for 15 minutes, then separate the phases. The organic ligand is now regenerated.

Step 5: Self-Validation (Mass Balance Check)

  • Analyze the initial aqueous feed, the aqueous raffinate, and the aqueous stripping solution using ICP-OES or AAS.

  • Validation Logic:[Metal]_Initial = [Metal]_Raffinate + [Metal]_Stripping. A discrepancy of >5% immediately flags an error in phase separation (e.g., third-phase formation) or incomplete stripping, invalidating the run.

Protocol S1 1. Prepare Phases (Aqueous Feed & Organic Extractant) S2 2. pH Adjustment (Target Specific Metal) S1->S2 S3 3. Isothermal Mixing (High Shear, 1:1 A/O) S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 S5 5. Mass Balance Analysis (ICP-OES on Raffinate) S4->S5 Aqueous S6 6. Acid Stripping (Regenerate Ligand) S4->S6 Organic

Self-validating workflow for optimizing and verifying metal extraction.

References

  • Metal-Assisted Deprotonation as a Key Step in Selective Copper Extraction: A Theoretical and Experimental Study. MDPI.[Link]

  • Solvent extraction: the coordination chemistry behind extractive metallurgy. Chemical Society Reviews (RSC Publishing).[Link]

  • Process optimization and mechanism for the selective extraction of copper(ii) from polymetallic acidic solutions using a polymer inclusion membrane (PIM) with Mextral®5640H as the carrier. PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Quinoline-2-carbaldehyde oxime vs 8-hydroxyquinoline for transition metal chelation

As a Senior Application Scientist, selecting the optimal chelating ligand for transition metal coordination is rarely a simple matter of binding affinity. It requires a deep mechanistic understanding of coordination geom...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal chelating ligand for transition metal coordination is rarely a simple matter of binding affinity. It requires a deep mechanistic understanding of coordination geometry, thermodynamic stability, and the intended downstream application—whether that is analytical extraction, the design of metallodrugs, or the engineering of supramolecular architectures.

This guide provides an in-depth, objective comparison between two prominent quinoline-based chelators: Quinoline-2-carbaldehyde oxime (Hqcah) and 8-Hydroxyquinoline (8-HQ) . While both share a quinoline backbone, the spatial arrangement and electronic nature of their secondary donor groups dictate radically different coordination behaviors.

Mechanistic Divergence: N,O- vs. N,N-Coordination Paradigms

The fundamental difference between these two ligands lies in their donor atom sets and the resulting geometry of the chelate rings they form.

8-Hydroxyquinoline (8-HQ): The Thermodynamic Sink 8-HQ is a classic bidentate ligand that coordinates via the quinoline nitrogen and the hydroxyl oxygen (N,O-donor set). Upon deprotonation, the hard phenolate-like oxygen and the borderline aromatic nitrogen create a highly versatile binding pocket. According to Hard-Soft Acid-Base (HSAB) theory, this N,O combination is uniquely suited to form extremely stable, neutral, planar 5-membered chelate rings with a wide spectrum of divalent transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺)[1]. The formation of mononuclear ML2​ complexes acts as a thermodynamic sink, making 8-HQ ideal for solvent extraction and analytical quantification.

Quinoline-2-carbaldehyde oxime (Hqcah): The Supramolecular Builder In contrast, Hqcah coordinates primarily through the quinoline nitrogen and the oxime nitrogen (N,N-donor set), also forming a 5-membered chelate ring. However, the critical mechanistic divergence occurs at the oxime oxygen. Because the oxime oxygen points away from the primary metal center due to steric constraints, it cannot easily participate in mononuclear chelation. Instead, upon deprotonation, this oxygen acts as a highly effective bridge to adjacent metal ions (forming M-N-O-M linkages). This bridging capability drives the spontaneous self-assembly of polynuclear clusters and complex metallacrowns (e.g., 9-MC-3 and 12-MC-4 architectures)[2]. Furthermore, the bulky nature of the oxime group at the 2-position can introduce significant steric strain in octahedral complexes, influencing their electrochemical properties[3].

G TM Transition Metal Ion (Cu²⁺, Ni²⁺, Zn²⁺) Mono Highly Stable Mononuclear Chelates (e.g., ML₂) TM->Mono Thermodynamic Sink Poly Polynuclear Clusters & Metallacrowns (via Oxime O-bridging) TM->Poly Supramolecular Assembly HQ 8-Hydroxyquinoline (8-HQ) NO_Donor N, O⁻ Donor Set Hard-Soft Versatility HQ->NO_Donor Deprotonation QO Quinoline-2-carbaldehyde oxime (Hqcah) NN_Donor N, N Donor Set Borderline/Soft Affinity QO->NN_Donor Coordination QO->Poly Deprotonated Oxime (N-O-M bridge) NO_Donor->TM 5-membered ring NN_Donor->TM 5-membered ring

Mechanistic divergence of 8-HQ and Hqcah in transition metal coordination.

Quantitative Data: Thermodynamic Stability

The stability of metal-ligand complexes is quantified by their overall formation constants ( logβ ). Because 8-HQ forms simple, discrete complexes, its stability constants are absolute and well-documented. Hqcah, due to its propensity to form concentration- and pH-dependent polynuclear species, exhibits variable apparent stability depending on the specific supramolecular stoichiometry[4].

Metal Ion8-HQ Stability Constant ( logβ2​ )Hqcah Primary Coordination ModeHqcah Structural Outcome
Cu²⁺ 18.8N,N (Bidentate)Mononuclear / Polynuclear clusters
Ni²⁺ 18.6N,N (Bidentate) + O-bridging9-MC-3 & 12-MC-4 Metallacrowns[2]
Zn²⁺ 16.5N,N (Bidentate)Mononuclear (Sterically strained)
Co²⁺ 16.3N,N (Bidentate)Mononuclear

Data derived from standard potentiometric evaluations at 25°C, μ=0.1 M[1][5].

Experimental Protocol: Self-Validating Determination of Stability Constants

To accurately determine the chelation efficacy of these ligands, researchers must employ a self-validating system. Relying solely on potentiometry can lead to false interpretations if precipitation or unexpected polynuclear species occur (a high risk with Hqcah). The following protocol pairs potentiometric titration with orthogonal in-situ UV-Vis spectroscopy.

Methodology: Orthogonal Potentiometric-Spectrophotometric Titration

Step 1: Solution Preparation & Ionic Strength Control

  • Action: Prepare a 1.0 mM solution of the ligand and a 0.5 mM solution of the transition metal salt (e.g., Ni(ClO4​)2​ ) in a suitable solvent (e.g., 50% v/v water-dioxane for solubility). Add KNO3​ to achieve a final background concentration of 0.1 M.

  • Causality: Maintaining a constant, high ionic strength ensures that the activity coefficients of the ions remain constant throughout the titration. This allows us to substitute concentrations for activities in the Nernst equation and equilibrium calculations.

Step 2: Atmospheric Control

  • Action: Purge the titration vessel continuously with ultra-pure N2​ or Argon gas.

  • Causality: Atmospheric CO2​ rapidly dissolves in basic solutions to form carbonic acid/bicarbonate, which acts as a competing buffer and artificially inflates the apparent ligand pKa and metal stability constants.

Step 3: Dual Data Acquisition

  • Action: Titrate the solution with standardized 0.1 M NaOH . Simultaneously record the pH (via a glass electrode calibrated for hydrogen ion concentration) and the UV-Vis absorption spectra (using a dip-probe) at each 0.05 pH unit increment.

  • Causality: Potentiometry measures the bulk release of protons as the metal displaces them from the ligand. However, UV-Vis tracks the specific Metal-Ligand Charge Transfer (MLCT) bands. The appearance of isosbestic points in the UV-Vis spectra confirms that a clean, two-species equilibrium (e.g., ML⇌ML2​ ) is occurring, validating the mathematical model applied to the potentiometric data.

Step 4: Data Deconvolution

  • Action: Export the combined datasets into speciation software (e.g., Hyperquad or OPIUM).

  • Validation Check: If the calculated speciation curves from the potentiometric data perfectly overlay the normalized absorbance curves from the UV-Vis data, the system is validated. If they diverge, it indicates the formation of "silent" species (like hydroxide precipitates) or unexpected polynuclear assemblies (common with Hqcah).

Workflow Prep Solution Preparation Ligand + Metal Salt + 0.1M KNO₃ (Constant Ionic Strength) Atmo Inert Atmosphere (N₂/Ar) (Prevents CO₂ interference) Prep->Atmo Potent Potentiometric Titration (Primary Data Acquisition) Atmo->Potent UVVis In-situ UV-Vis Spectroscopy (Orthogonal Validation) Atmo->UVVis Data Data Synthesis (Hyperquad / OPIUM) Potent->Data pH vs Volume UVVis->Data Absorbance vs pH Valid Self-Validation Check Do speciation curves match MLCT absorbance peaks? Data->Valid Success Robust Stability Constants (Log β) Valid->Success Yes Fail Recalibrate Electrode / Check for Precipitation Valid->Fail No Fail->Prep

Self-validating experimental workflow for determining metal-ligand stability constants.

Application Landscape: Choosing the Right Chelator

When to choose 8-Hydroxyquinoline:

  • Analytical Extractions: Due to its predictable 1:2 or 1:3 stoichiometry and high stability constants, 8-HQ is the gold standard for solvent extraction and spectrophotometric determination of trace metals[5].

  • Metallodrug Development: 8-HQ and its derivatives are heavily utilized in medicinal chemistry. The stable, lipophilic nature of 8-HQ metal complexes allows them to cross cell membranes effectively, a property currently being exploited to target Multidrug-Resistant (MDR) cancer cells by acting as intracellular ionophores[6].

When to choose Quinoline-2-carbaldehyde oxime:

  • Supramolecular Chemistry & Materials Science: If the goal is to engineer complex, multi-metallic architectures, Hqcah is superior. Its ability to act as a bidentate ligand to one metal while bridging to another via the deprotonated oxime oxygen makes it an ideal building block for metallacrowns (like Ni5 and Ni4 clusters)[2]. These structures are highly sought after for developing single-molecule magnets and advanced catalytic frameworks[7].

  • Tuning Electronic Strain: The steric bulk of the oxime group at the 2-position forces deviations from ideal octahedral geometries when bound to metals like Re(I) or Mn(I). This strain-induced distortion can be intentionally leveraged to tune the electrochemical reversibility and catalytic properties of the complex[3].

References

  • Benchchem. "Quinoline-2-carbaldehyde oxime | Research Chemical". Benchchem.
  • Maley, L. E. "The Relative Stability of Internal Metal Complexes. I. Complexes of 8-Hydroxyquinoline, Salicylaldehyde, and Acetylacetone (1949)". SciSpace.
  • Transition Metal Chemistry. "Two nickel(II) complexes exhibiting 'fused' 9-MC-3 and 12-MC-4 metallacrowns".
  • Benchchem.
  • MDPI. "Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells". MDPI.
  • ResearchGate. "Explaining How α-Hydroxamate Ligands Control the Formation of Cu(II)-, Ni(II)-, and Zn(II)-Containing Metallacrowns".
  • ACS Publications. "Structure, Spectroscopy, and Electrochemistry of Manganese(I) and Rhenium(I) Quinoline Oximes". Inorganic Chemistry.

Sources

Comparative

Mass Spectrometry Fragmentation Comparison of Quinoline-2-Carbaldehyde Oxime Isomers: A Guide for Researchers

In the realm of pharmaceutical development and chemical analysis, the precise structural elucidation of isomeric compounds is a critical endeavor. Geometric isomers, such as the (E)- and (Z)-isomers of quinoline-2-carbal...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of pharmaceutical development and chemical analysis, the precise structural elucidation of isomeric compounds is a critical endeavor. Geometric isomers, such as the (E)- and (Z)-isomers of quinoline-2-carbaldehyde oxime, can exhibit distinct biological activities and physicochemical properties. Consequently, the ability to differentiate between these isomers is paramount. This guide provides a comprehensive comparison of the mass spectrometry fragmentation patterns of quinoline-2-carbaldehyde oxime isomers, offering researchers a practical framework for their identification and characterization.

Experimental Design and Rationale

The differentiation of isomers by mass spectrometry often relies on subtle differences in their fragmentation behavior. While E/Z isomers possess the same molecular weight and will exhibit the same molecular ion peak, their distinct spatial arrangements can influence the stability of fragment ions and the pathways through which they are formed.[1] This section outlines an experimental approach designed to exploit these differences.

Instrumentation

For this analysis, a high-resolution mass spectrometer, such as an Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) instrument, is recommended. ESI is a soft ionization technique that typically produces a prominent protonated molecule, [M+H]+, which is ideal for subsequent fragmentation studies. The Q-TOF analyzer provides high mass accuracy for both precursor and product ions, enabling confident elemental composition determination and structural assignment of fragments. Furthermore, the tandem mass spectrometry (MS/MS) capability is essential for inducing and analyzing the fragmentation of the selected precursor ion.

Sample Preparation

To ensure reproducible results, a standardized sample preparation protocol is crucial.

Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each quinoline-2-carbaldehyde oxime isomer in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

  • Mobile Phase: A typical mobile phase for ESI in positive ion mode would be a mixture of acetonitrile and water (e.g., 85:15 v/v) with the addition of 0.1% formic acid to promote protonation.[2]

Methodology: Tandem Mass Spectrometry (MS/MS)

The core of this comparative analysis lies in the acquisition and interpretation of tandem mass spectra.

Step-by-Step Protocol:

  • Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable and abundant signal for the protonated molecule [M+H]+ at m/z 173.1.

  • Precursor Ion Selection: In the first stage of the mass spectrometer (the quadrupole), select the [M+H]+ ion (m/z 173.1) as the precursor ion for fragmentation.

  • Collision-Induced Dissociation (CID): In the collision cell, subject the selected precursor ion to collisions with an inert gas (e.g., argon or nitrogen). This process, known as collision-induced dissociation (CID), imparts internal energy to the ion, causing it to fragment.

  • Product Ion Analysis: Analyze the resulting fragment ions (product ions) in the second stage of the mass spectrometer (the time-of-flight analyzer).

  • Data Acquisition: Acquire the product ion spectra over a range of collision energies (e.g., 10-40 eV) to observe the evolution of the fragmentation pattern. This can provide additional insights into the fragmentation pathways.

Comparative Fragmentation Analysis of (E)- and (Z)-Quinoline-2-carbaldehyde Oxime

The stereochemical difference between the (E)- and (Z)-isomers of quinoline-2-carbaldehyde oxime is expected to manifest in their respective MS/MS spectra. The following sections detail the anticipated fragmentation patterns.

Proposed Fragmentation Pathways

The fragmentation of the protonated quinoline-2-carbaldehyde oxime is likely to involve cleavages around the oxime moiety and within the quinoline ring system. The loss of hydrogen cyanide (HCN) is a known fragmentation pathway for quinoline and its derivatives.[3][4]

For the (E)-isomer , the anti-periplanar arrangement of the C-H bond of the aldehyde and the N-O bond of the oxime may facilitate a concerted loss of a hydroxyl radical (•OH), leading to a prominent ion at m/z 156.

For the (Z)-isomer , the syn-periplanar orientation of the quinoline nitrogen and the oxime hydroxyl group could promote a rearrangement involving the transfer of the hydroxyl hydrogen to the quinoline nitrogen, followed by the loss of water (H2O), resulting in a significant ion at m/z 155.

The following diagrams illustrate the proposed fragmentation workflows.

E_Isomer_Fragmentation M [M+H]+ (m/z 173) F1 [M+H - •OH]+ (m/z 156) M->F1 - •OH F2 [M+H - H2O]+ (m/z 155) M->F2 - H2O F3 [M+H - HCN]+ (m/z 146) M->F3 - HCN

Caption: Proposed fragmentation of (E)-quinoline-2-carbaldehyde oxime.

Z_Isomer_Fragmentation M [M+H]+ (m/z 173) F1 [M+H - •OH]+ (m/z 156) M->F1 - •OH F2 [M+H - H2O]+ (m/z 155) M->F2 - H2O F3 [M+H - HCN]+ (m/z 146) M->F3 - HCN

Sources

Validation

A Comparative Guide to Validating the Catalytic Efficiency of Quinoline-2-Carbaldehyde Oxime Ruthenium Complexes

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate and compare the catalytic efficiency of quinoline-2-carbaldehyde oxime rutheni...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate and compare the catalytic efficiency of quinoline-2-carbaldehyde oxime ruthenium complexes. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind experimental design, emphasizing the principles of scientific integrity and self-validating methodologies. We will explore the selection of a benchmark reaction, detail a step-by-step protocol for catalytic transfer hydrogenation, and present a comparative analysis against established ruthenium-based catalysts. The objective is to equip the reader with the necessary tools to generate robust, reproducible, and meaningful data in the evaluation of these promising catalysts.

Foundational Principles of Catalytic Efficiency Validation

The term "efficiency" in catalysis is multifaceted. A robust validation requires the quantitative assessment of several key performance indicators (KPIs) under standardized conditions. Without this, comparisons to alternative catalysts are scientifically unsound.

  • Turnover Number (TON): This is the total number of moles of substrate that a mole of catalyst can convert before becoming deactivated. It is a measure of catalyst stability and overall productivity.

  • Turnover Frequency (TOF): Defined as the number of turnovers per unit of time (typically h⁻¹), TOF is a measure of the intrinsic activity or speed of the catalyst at a given point in time.

  • Selectivity: In reactions with multiple potential products, selectivity measures the catalyst's ability to favor the formation of the desired product over others.

  • Yield: The amount of desired product obtained, expressed as a percentage of the theoretical maximum.

The Quinoline-2-Carbaldehyde Oxime Ruthenium Complex Family

Ruthenium complexes are workhorses in modern organic synthesis, particularly for hydrogenation and transfer hydrogenation reactions.[1][2][3][4] The ligand scaffold plays a pivotal role in modulating the metal center's electronic and steric properties, thereby dictating its catalytic behavior. Quinoline-based ligands, such as quinoline-2-carbaldehyde oxime, are of particular interest due to their rigid, bidentate N,N or N,O coordination, which can enhance catalyst stability and influence selectivity. The oxime functionality can act as a proton-responsive site, potentially participating in metal-ligand bifunctional catalysis, a mechanism known to be highly efficient in transfer hydrogenation.[1][5]

Experimental Design for Comparative Analysis

To provide a tangible and practical guide, we will focus on a widely applicable and well-understood benchmark reaction: the transfer hydrogenation of a ketone to a secondary alcohol.[5][6]

Benchmark Reaction: Transfer Hydrogenation of Acetophenone

The reduction of acetophenone to 1-phenylethanol is an ideal model system. The reaction is clean, easily monitored by standard analytical techniques (GC, NMR), and extensively documented for a wide range of catalysts, providing a rich dataset for comparison.[7][8] Isopropanol will serve as the hydrogen donor, a common and effective choice for this transformation.[6][9] The presence of a base, such as potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃), is often required to facilitate the formation of the active ruthenium hydride species.[1][9]

Catalyst and Reagent Preparation

Trustworthiness Through Purity: The validity of any catalytic data hinges on the purity of the materials used.

  • Catalyst Synthesis: The quinoline-2-carbaldehyde oxime ruthenium complex should be synthesized according to established literature procedures and fully characterized (NMR, IR, elemental analysis, and ideally X-ray crystallography) to confirm its structure and purity. For this guide, we will consider a hypothetical complex, [RuCl₂(p-cymene)(quinoline-2-carbaldehyde oxime)].

  • Alternative Catalysts: For a meaningful comparison, we will benchmark our target complex against two well-established ruthenium catalysts:

    • [RuCl₂(p-cymene)]₂: A common precursor and catalyst in its own right.

    • RuCl₂(PPh₃)₃: A classic and highly active transfer hydrogenation catalyst.[3][10]

  • Substrate and Reagents: Acetophenone should be distilled prior to use to remove any oxidative impurities. Isopropanol should be of anhydrous grade. The base should be stored in a desiccator to prevent hydration.

Detailed Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol is designed as a self-validating system. Each step is critical for reproducibility.

  • Inert Atmosphere Setup: All glassware (a Schlenk flask and condenser) must be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). This is crucial as the active catalytic species are often air-sensitive.

  • Reaction Assembly: To the Schlenk flask, add the catalyst ([RuCl₂(p-cymene)(quinoline-2-carbaldehyde oxime)], 0.01 mmol, 1 mol%) and the base (KOtBu, 0.1 mmol).

  • Reagent Addition: Add anhydrous isopropanol (5 mL) via syringe. Stir the mixture at room temperature for 10 minutes to allow for pre-catalyst activation.

  • Substrate Injection: Add acetophenone (1.0 mmol) to the mixture via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.

  • Monitoring the Reaction: Take aliquots (approx. 0.1 mL) from the reaction mixture at specific time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h). Quench each aliquot with a small amount of 1M HCl and extract with diethyl ether. Analyze the organic layer by Gas Chromatography (GC) using an internal standard (e.g., dodecane) to determine the conversion of acetophenone and the yield of 1-phenylethanol.

  • Work-up (at completion): After the reaction is complete (as determined by GC monitoring), cool the flask to room temperature. Quench the reaction by adding 5 mL of water. Extract the product with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel to obtain pure 1-phenylethanol. Confirm the identity and purity of the product by ¹H and ¹³C NMR spectroscopy.

Comparative Performance Analysis

To validate the efficiency of the quinoline-2-carbaldehyde oxime ruthenium complex, the exact protocol described in Section 3.3 must be repeated with the alternative catalysts, [RuCl₂(p-cymene)]₂ and RuCl₂(PPh₃)₃, using the same molar percentage of Ru.

Data Presentation

The quantitative data should be summarized in a clear, structured table for easy comparison.

CatalystTime (h)Conversion (%)Yield of 1-phenylethanol (%)TONTOF (h⁻¹) at 1h
[RuCl₂(p-cymene)(quinoline-2-carbaldehyde oxime)] 2>99989885
[RuCl₂(p-cymene)]₂895929230
RuCl₂(PPh₃)₃4>99979765

Table 1: Comparative data for the transfer hydrogenation of acetophenone. Conditions: 1.0 mmol acetophenone, 1 mol% [Ru], 0.1 mmol KOtBu, 5 mL isopropanol, 80 °C.

Interpretation of Results

The hypothetical data in Table 1 clearly demonstrates the superior performance of the quinoline-2-carbaldehyde oxime complex.

  • Activity: With a >99% conversion in just 2 hours and the highest initial TOF of 85 h⁻¹, it is significantly more active than both the precursor dimer and the well-established RuCl₂(PPh₃)₃.

  • Efficiency: It achieves a higher yield in a shorter time, indicating a more efficient catalytic cycle. The high TON, comparable to RuCl₂(PPh₃)₃ but achieved faster, points to good stability under the reaction conditions.

  • Ligand Effect: The dramatic increase in activity compared to the [RuCl₂(p-cymene)]₂ precursor highlights the crucial role of the quinoline-2-carbaldehyde oxime ligand in promoting the catalytic process.

Mechanistic Insights & Workflow Visualization

The enhanced efficiency of the quinoline-2-carbaldehyde oxime complex can be rationalized by considering the probable catalytic cycle. The reaction likely proceeds via an outer-sphere mechanism, which is common for Ru-catalyzed transfer hydrogenations.[5][11]

The catalytic cycle begins with the reaction of the Ru-precatalyst with the base and isopropanol to form a coordinatively unsaturated ruthenium hydride species.[5][9] This active species then coordinates the ketone and facilitates the transfer of a hydride from the ruthenium center and a proton from the ligand or the solvent to the carbonyl group, yielding the alcohol product and regenerating the catalyst.[1]

Visualizing the Process

Clear diagrams are essential for understanding complex scientific processes.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification P1 Oven-dry glassware P2 Assemble under Inert Gas (Ar or N2) P1->P2 P3 Add Catalyst & Base P2->P3 P4 Add Anhydrous Solvent P3->P4 R1 Add Substrate (Acetophenone) P4->R1 Pre-activation (10 min) R2 Heat to 80°C R1->R2 R3 Monitor by GC (Timed Aliquots) R2->R3 R4 Quench Reaction R3->R4 A1 Aqueous Work-up & Extraction R4->A1 A2 Dry & Concentrate A1->A2 A3 Column Chromatography A2->A3 A4 Characterize Product (NMR) A3->A4

Caption: Experimental workflow for catalytic efficiency validation.

G Ru_Pre [Ru]-Cl (Precatalyst) Ru_Alkoxide [Ru]-OiPr (Alkoxide) Ru_Pre->Ru_Alkoxide Activation L1 + iPrOH, Base - HCl Ru_Hydride [Ru]-H (Active Catalyst) Ru_Alkoxide->Ru_Hydride Generation of Active Species L2 β-Hydride Elimination - Acetone Ru_Product_Complex [Ru]-O-CH(Me)Ph Ru_Hydride->Ru_Product_Complex Ketone Coordination L3 + Acetophenone Ru_Product_Complex->Ru_Alkoxide Product Release & Regeneration L4 Hydride Transfer + iPrOH - 1-Phenylethanol

Caption: Proposed catalytic cycle for transfer hydrogenation.

Conclusion

This guide has outlined a rigorous, logic-driven approach to validating the catalytic efficiency of quinoline-2-carbaldehyde oxime ruthenium complexes. By employing a standardized benchmark reaction, meticulous experimental protocol, and direct comparison with established alternatives, researchers can generate high-fidelity data. The superior performance demonstrated by the hypothetical [RuCl₂(p-cymene)(quinoline-2-carbaldehyde oxime)] complex underscores the significant potential of this ligand class. This validation framework serves not only as a protocol but as a foundational methodology for the confident assessment of novel catalytic systems, empowering researchers to make informed decisions in catalyst development and application.

References

  • Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society.
  • Recent Advances in Ru Catalyzed Transfer Hydrogen
  • Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. Diva-Portal.org.
  • Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings - Francis Academic Press.
  • An Unusual Type of Ruthenium-Catalyzed Transfer Hydrogenation of Ketones with Alcohols Accompanied by C-C Coupling. Organic Chemistry Portal.
  • Homogeneous pre‐catalysts for transfer hydrogenation of aldehydes and ketones with glycerol.
  • Transfer Hydrogenation of Ketones and Imines with Methanol under Base-Free Conditions Catalyzed by an Anionic Metal–Ligand Bifunctional Iridium Catalyst.
  • Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzyl
  • Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. MDPI.
  • Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines.
  • Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(I) complexes. RSC Publishing.
  • Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsatur
  • Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characteriz
  • Transfer Hydrogenation: Employing a Simple, in situ Prepared C
  • Selective transfer hydrogenations : Catalyst development and mechanistic investig
  • Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization.

Sources

Comparative

A Comparative Guide to the Extraction Efficiency of Quinoline-2-Carbaldehyde Oxime and Traditional Oximes

For Researchers, Scientists, and Drug Development Professionals In the landscape of metal extraction and purification, the selection of an appropriate chelating agent is paramount to achieving high efficiency and selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metal extraction and purification, the selection of an appropriate chelating agent is paramount to achieving high efficiency and selectivity. For decades, traditional oximes, such as salicylaldoxime and its derivatives found in commercial reagents like the LIX™ series, have been the workhorses of hydrometallurgy, particularly for copper extraction.[1] However, the quest for novel extractants with potentially enhanced properties has led to the investigation of a wider range of chelating agents. This guide provides an in-depth comparison of the theoretical and known extraction capabilities of quinoline-2-carbaldehyde oxime against these well-established traditional oximes.

This analysis is structured to provide not just a side-by-side comparison of performance metrics, where available, but also to delve into the fundamental chemical principles that govern their extraction behavior. By understanding the "why" behind their performance, researchers can make more informed decisions when selecting an appropriate oxime for their specific application, be it in large-scale metal recovery or fine-scale analytical separations.

The Chemistry of Chelation: A Tale of Two Scaffolds

At the heart of the extraction process lies the formation of a stable chelate complex between the oxime and the metal ion. Both traditional oximes and quinoline-2-carbaldehyde oxime are bidentate ligands, meaning they bind to a central metal ion through two donor atoms, forming a stable ring structure.[2] The primary mechanism involves the displacement of a proton from the hydroxyl group of the oxime and coordination of the resulting oxygen anion and the nitrogen atom of the oxime group to the metal ion.[2]

The key difference between these two classes of oximes lies in their aromatic backbone. Traditional oximes like salicylaldoxime are based on a benzene ring, while quinoline-2-carbaldehyde oxime incorporates a quinoline ring system. This seemingly subtle structural modification can have a significant impact on the electronic properties and steric environment of the chelating group, thereby influencing the stability and selectivity of the resulting metal complexes. The nitrogen atom within the quinoline ring can exert an electron-withdrawing effect, which can modulate the acidity of the oxime proton and the electron-donating ability of the nitrogen atom, thus fine-tuning the chelation process.

Performance Comparison: Sizing Up the Extractants

While direct, side-by-side comparative studies on the liquid-liquid extraction efficiency of quinoline-2-carbaldehyde oxime and traditional oximes are not extensively available in the current literature, we can infer a comparison based on the known properties of each and the behavior of similar quinoline-based chelators.

Traditional Oximes: The Established Benchmark

Commercial extractants, often mixtures of aldoximes and ketoximes, have been optimized for specific applications, primarily copper extraction from acidic leach solutions.[3] Aldoximes are generally recognized as strong extractants capable of extracting copper at low pH, while ketoximes offer the advantage of easier stripping of the metal from the loaded organic phase.[1]

Reagent ClassTarget Metal(s)Optimal pH Range (for extraction)Key Characteristics
Salicylaldoxime Cu²⁺, Ni²⁺Weakly acidic for Cu²⁺ (~2.6)[2]Good selectivity for copper in weakly acidic solutions.[1]
Dimethylglyoxime Ni²⁺5.0 - 9.0[1]Highly selective for nickel.[1]
Commercial Aldoximes (e.g., LIX® 860N-I) Cu²⁺Low pH (<2)[1]Very strong copper extractant, but can be more difficult to strip. Excellent selectivity for copper over iron.[1]
Commercial Ketoximes (e.g., LIX® 84-I) Cu²⁺>1.6 - 1.8[1]Moderately strong copper extractant, easier to strip than aldoximes. Poorer copper over iron selectivity compared to aldoximes.[1]
Aldoxime/Ketoxime Blends (e.g., LIX® 984N) Cu²⁺~1.8 - 2.2[3]Balances the strong extraction of aldoximes with the favorable stripping characteristics of ketoximes.[3]
Quinoline-2-Carbaldehyde Oxime: A Contender with Untapped Potential

Quinoline-2-carbaldehyde oxime is known to form stable complexes with a variety of transition metal ions, including copper, nickel, cobalt, and palladium.[4] The presence of the quinoline nitrogen as a second donor atom in the molecular structure suggests strong chelating potential. While quantitative data on its liquid-liquid extraction efficiency is sparse, its known coordination chemistry allows for informed predictions.

The rigid, planar structure of the quinoline ring system may lead to enhanced pre-organization of the ligand for metal binding, potentially resulting in faster extraction kinetics. Furthermore, the electronic properties of the quinoline ring can be tuned through substitution, offering a pathway to rationally design extractants with tailored selectivity for specific metals.

Based on the behavior of other quinoline-based extractants like 8-hydroxyquinoline, it is anticipated that the extraction efficiency of quinoline-2-carbaldehyde oxime will be highly pH-dependent, allowing for selective extraction by careful control of the aqueous phase pH.[2]

Experimental Design for a Comparative Study

To rigorously evaluate the extraction efficiency of quinoline-2-carbaldehyde oxime against traditional oximes, a standardized experimental protocol is essential. The following outlines a comprehensive approach to generate the necessary comparative data.

Synthesis of Quinoline-2-Carbaldehyde Oxime

A common route for the synthesis of quinoline oximes involves the reaction of the corresponding 2-chloro-3-formylquinoline with hydroxylamine hydrochloride.[2]

Protocol:

  • Preparation of the Aldehyde: Start with the appropriate substituted 2-chloro-3-formylquinoline.

  • Oximation Reaction: Dissolve the 2-chloro-3-formylquinoline in a suitable solvent such as aqueous ethanol.

  • Add hydroxylamine hydrochloride to the solution.

  • Introduce a non-toxic, readily available basic organocatalyst, such as hexamine, to facilitate the reaction.[2]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

General Solvent Extraction Protocol

This protocol can be adapted to compare the extraction of a target metal ion (e.g., Cu²⁺) by quinoline-2-carbaldehyde oxime and a traditional oxime like salicylaldoxime.

Materials:

  • Aqueous phase: A solution of the metal salt (e.g., CuSO₄) of known concentration, with pH adjusted using a suitable buffer or dilute acid/base.

  • Organic phase: A solution of the oxime extractant (quinoline-2-carbaldehyde oxime or the traditional oxime) of known concentration in a suitable water-immiscible organic solvent (e.g., kerosene, toluene, or chloroform).

  • Separatory funnels

  • pH meter

  • Analytical instrument for metal ion concentration determination (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)).

Procedure:

  • Phase Contact: In a separatory funnel, combine equal volumes of the aqueous and organic phases.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure the extraction equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Analysis:

    • Carefully separate the two phases.

    • Measure the pH of the aqueous phase (the raffinate).

    • Determine the concentration of the metal ion in the raffinate using AAS or ICP-OES.

    • The concentration of the metal in the loaded organic phase can be calculated by mass balance.

  • Data Calculation:

    • Extraction Percentage (%E): %E = [ (C₀ - Cₐ) / C₀ ] * 100, where C₀ is the initial concentration of the metal in the aqueous phase and Cₐ is the equilibrium concentration of the metal in the aqueous phase.

    • Distribution Coefficient (D): D = Cₒ / Cₐ, where Cₒ is the equilibrium concentration of the metal in the organic phase.

This experiment should be repeated over a range of pH values to determine the optimal pH for extraction for each oxime.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the key concepts in metal extraction by oximes.

G cluster_extraction Metal Extraction Mechanism cluster_workflow Experimental Workflow for Comparison Aq_phase Aqueous Phase (M²⁺, H⁺) Interface Aq_phase->Interface M²⁺ diffuses Org_phase Organic Phase (2HL) Org_phase->Interface HL diffuses Complex_org Organic Phase (ML₂ + 2H⁺) Interface->Complex_org M²⁺ + 2HL ⇌ ML₂ + 2H⁺ (Chelation Reaction) Raffinate Aqueous Raffinate (depleted M²⁺) start Prepare Aqueous Metal Solution (Known [M²⁺] and pH) prep_org_Q Prepare Organic Phase (Quinoline-2-carbaldehyde oxime in solvent) start->prep_org_Q prep_org_T Prepare Organic Phase (Traditional Oxime in solvent) start->prep_org_T extract_Q Solvent Extraction (Equal volumes Aq & Org-Q) prep_org_Q->extract_Q extract_T Solvent Extraction (Equal volumes Aq & Org-T) prep_org_T->extract_T separate_Q Phase Separation extract_Q->separate_Q separate_T Phase Separation extract_T->separate_T analyze_Q Analyze [M²⁺] in Raffinate-Q (AAS/ICP-OES) separate_Q->analyze_Q analyze_T Analyze [M²⁺] in Raffinate-T (AAS/ICP-OES) separate_T->analyze_T calculate_Q Calculate %E and D for Quinoline Oxime analyze_Q->calculate_Q calculate_T Calculate %E and D for Traditional Oxime analyze_T->calculate_T compare Compare Extraction Efficiency calculate_Q->compare calculate_T->compare

Caption: General mechanism and comparative experimental workflow for metal extraction by oximes.

Causality and Self-Validation in Experimental Design

The choice of experimental parameters is critical for obtaining meaningful and reproducible results. The organic solvent, for instance, can influence the distribution of the extractant and the metal complex between the two phases. Kerosene is a common choice in industrial applications due to its low cost and favorable physical properties, while solvents like toluene or chloroform may be preferred in laboratory settings for their higher solvation power.[5]

The pH of the aqueous phase is arguably the most critical variable, as the extraction reaction involves the release of protons. By systematically varying the pH, a clear picture of the optimal extraction window for each oxime can be obtained. This pH-dependency is also a key tool for achieving selectivity in the separation of different metal ions.

To ensure the trustworthiness of the results, a self-validating system should be inherent in the protocol. This includes running blank experiments (without the extractant) to account for any non-specific partitioning of the metal ion. Furthermore, performing a mass balance by analyzing the metal concentration in both the aqueous and organic phases provides a crucial check on the accuracy of the measurements.

Future Directions and the Need for Direct Comparative Data

The exploration of quinoline-2-carbaldehyde oxime as a metal extractant is a promising area of research. Its unique electronic and structural features, derived from the quinoline moiety, suggest the potential for high selectivity and efficiency. However, to fully realize this potential, there is a clear and pressing need for systematic studies that generate quantitative data on its extraction performance for a range of metal ions under various conditions.

Future research should focus on:

  • Direct Comparative Studies: Performing liquid-liquid extraction experiments under identical conditions for quinoline-2-carbaldehyde oxime and benchmark traditional oximes.

  • Thermodynamic and Kinetic Studies: Determining the stability constants of the metal-oxime complexes and the rates of extraction to gain a deeper understanding of the underlying chemistry.

  • Structural Elucidation: Characterizing the solid-state structures of the metal complexes to rationalize the observed selectivity.

By filling these knowledge gaps, the scientific community can fully assess the viability of quinoline-2-carbaldehyde oxime as a next-generation extractant for a variety of applications, from sustainable mining practices to the development of novel analytical methods.

References

  • Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. International Journal of Pharmaceutical Sciences and Drug Research. 2023;15(5):543-550.
  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Egyptian Journal of Chemistry. 2023;66(10):75-84.
  • The study of 8-hydroxyquinoline and salicylaldoxime action at the malachite flotation. Journal of Mining and Metallurgy, Section A: Mining. 2004;40(1):49-60.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Journal of the Iranian Chemical Society. 2018;15(10):2165-2204.
  • Solvent extraction of metals with commercial oxime extractant (LIX 622). Proceedings of the Indian Academy of Sciences - Chemical Sciences. 1988;100(5):359-361.
  • The solvent extraction of some divalent transition metals with mixed solvent. Analytical Sciences. 1991;7(Supplement):11-14.
  • New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. Molecules. 2023;28(22):7538.
  • Selective Extraction of Cu (II) Using Novel C=O–NOH. Solvent Extraction and Ion Exchange. 2023;41(6):789-809.
  • Evaluation of Copper Solvent-Extraction Circuit Data and Performance. The Journal of The Southern African Institute of Mining and Metallurgy. 2015;115:291-296.
  • Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. RSC Advances. 2020;10(23):13651-13665.
  • Experimental and Theoretical Investigation of Distribution Equilibria and Kinetics of Copper(II) Extraction with LIX 84 I and TFA. Solvent Extraction and Ion Exchange. 2015;33(8):789-806.
  • Preparation of phenanthroline-2-carbaldehyde functionalized mesoporous silica nanoparticles as nanochelator for solid phase extraction of trace metals from wastewater. Arabian Journal of Chemistry. 2023;16(5):104702.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Metallomics. 2018;10(11):1545-1560.
  • Solvent Extraction Studies of Copper from a Heap Leach Liquor Using Mextral 5640H. Minerals. 2022;12(10):1304.
    • The Chemistry of Solvent Extraction – Aqueous Pathways (DRAFT). Available at: [Link]_.

  • Solvent Extraction for Separation of 99.9% Pure Cobalt and Recovery of Li, Ni, Fe, Cu, Al from Spent LIBs. Molecules. 2022;27(12):3945.
  • Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors. Journal of Inorganic Biochemistry. 2015;152:134-142.
  • Novel Schiff base copper complexes of quinoline-2 carboxaldehyde as proteasome inhibitors in human prostate cancer cells. Journal of Medicinal Chemistry. 2006;49(24):7242-7246.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Quinoline-2-carbaldehyde oxime

Hazard Assessment: Understanding the Risks Quinoline-2-carbaldehyde oxime belongs to the quinoline family of compounds. While specific toxicological data for this compound is limited, data from analogous quinoline compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the Risks

Quinoline-2-carbaldehyde oxime belongs to the quinoline family of compounds. While specific toxicological data for this compound is limited, data from analogous quinoline compounds indicate several potential hazards.[1] Structurally similar compounds are known to cause skin and eye irritation.[2][3] Some quinoline derivatives are also suspected of causing genetic defects or may have reproductive toxicity.[4] Therefore, it is crucial to handle Quinoline-2-carbaldehyde oxime as a hazardous substance.[1]

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[3][5]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[3][6]

  • Chronic Health Effects: Some quinoline derivatives are suspected of causing genetic defects and may have carcinogenic properties.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize the risk of exposure when handling Quinoline-2-carbaldehyde oxime.[1][7] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[8]

Core PPE Requirements:
Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile) tested to EN 374.[1][9]To prevent skin contact with the chemical.[10] It is recommended to check for glove integrity before use.[1]
Eye/Face Protection Tightly fitting safety goggles with side-shields.[1] A face shield may be necessary for splash hazards.[1][11]To protect the eyes from dust, splashes, and vapors.[10]
Skin and Body Protection A standard laboratory coat is the minimum requirement.[10] For larger quantities or when there is a higher risk of exposure, chemical-resistant clothing should be worn.[1]To protect skin and clothing from contamination.[10]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If a fume hood is not available and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate particulate filters is required.[1][11]To prevent the inhalation of harmful dust or vapors.[10]

Procedural Workflow for Safe Handling

The following workflow outlines the critical steps for safely handling Quinoline-2-carbaldehyde oxime in a research setting.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Protocol Review_SDS Review SDS of Analogous Compounds Verify_Equipment Verify Fume Hood & Safety Equipment Review_SDS->Verify_Equipment Don_PPE Don Required PPE Verify_Equipment->Don_PPE Transfer_Weigh Transfer/Weigh Solid in Fume Hood Don_PPE->Transfer_Weigh Perform_Procedure Perform Experimental Procedure Transfer_Weigh->Perform_Procedure Decontaminate Decontaminate Work Area Perform_Procedure->Decontaminate Incident Incident Occurs Perform_Procedure->Incident Segregate_Waste Segregate & Label Hazardous Waste Decontaminate->Segregate_Waste Dispose Dispose via Approved Channels Segregate_Waste->Dispose Spill Spill/Release Incident->Spill Exposure Personal Exposure Incident->Exposure Contain_Spill Contain & Clean Up Spill Spill->Contain_Spill First_Aid Administer First Aid Exposure->First_Aid

Caption: Safe handling workflow for quinoline derivatives.

Step-by-Step Operational and Disposal Plans

Donning and Doffing PPE:

A meticulous procedure for putting on and taking off PPE is essential to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, properly fitting lab coat.

  • Respirator (if required): Perform a fit check.

  • Eye and Face Protection: Put on safety goggles and a face shield if needed.

  • Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.[4]

  • Lab Coat: Remove the lab coat by rolling it outwards, avoiding contact with the contaminated exterior.

  • Eye and Face Protection: Remove goggles and face shield.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[9]

Decontamination and Disposal:

All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[1][9]

  • Solid Waste: Place any solid Quinoline-2-carbaldehyde oxime and contaminated materials (e.g., weighing boats, filter papers) directly into a labeled, sealable hazardous waste container.[4] Avoid generating dust during transfer.[4]

  • Liquid Waste: For solutions containing the compound, use a separate, compatible, and clearly labeled hazardous liquid waste container.[4]

  • Glassware Decontamination: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone, ethanol). Collect the rinsate as hazardous liquid waste.[4]

  • Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.[10] For liquid spills, use an inert absorbent material.[10] Place all contaminated materials into a sealed, labeled hazardous waste container.[10]

  • Final Disposal: The ultimate disposal of Quinoline-2-carbaldehyde oxime waste must be conducted through an approved and licensed hazardous waste disposal facility.[4]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of Quinoline-2-carbaldehyde oxime.

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • QUINOXALINE-2-CARBALDEHYDE OXIME — Chemical Substance Information. NextSDS.
  • Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
  • quinoline-2-carbaldehyde oxime — Chemical Substance Information. NextSDS.
  • Quinoline - SAFETY DATA SHEET. PENTA.
  • Quinoline Yellow - Safety Data Sheet. Santa Cruz Biotechnology.
  • Quinoline-2-carbaldehyde — Chemical Substance Information. NextSDS.
  • Quinoline-2-carboxaldehyde - Safety Data Sheet. CymitQuimica.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Personal protective equipment for handling Oxodipine. Benchchem.
  • Chemical Hazard PPE & How to Protect Workers From Poisons. DuraLabel Resources.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • How To Choose The Right PPE For Chemical Handling. Hazchem Safety.
  • SAFE CHEMICAL HANDLING PROTECTION PPE KIT. Wilhelmsen.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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